Cyclorgdfv
Description
CYCLORGDFV is a Protein drug.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-NYUBLWNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CycloRGDfV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic pentapeptide cycloRGDfV, a synthetic ligand for specific integrin receptors, has garnered significant attention in the fields of oncology and drug development. Its ability to selectively target cells expressing αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor cells and angiogenic endothelial cells, makes it a promising candidate for targeted cancer therapy and imaging. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular consequences. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in its study.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. They play a crucial role in various physiological and pathological processes, including cell migration, proliferation, differentiation, and survival. The Arg-Gly-Asp (RGD) tripeptide sequence is a well-characterized recognition motif for many integrins. This compound is a cyclic pentapeptide containing this RGD sequence, constrained in a conformation that confers high affinity and selectivity for αvβ3 and αvβ5 integrins. This targeted binding initiates a cascade of intracellular events that can be harnessed for therapeutic benefit.
Molecular Interaction and Binding Affinity
The primary mechanism of action of this compound begins with its specific binding to the extracellular domain of αvβ3 and αvβ5 integrins. This interaction is mediated by the RGD motif, which mimics the binding site of natural extracellular matrix (ECM) proteins like vitronectin and fibronectin.
Quantitative Binding Affinity
The affinity of this compound and related cyclic RGD peptides for their target integrins has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express this binding affinity. Lower values indicate tighter binding.
| Compound | Integrin | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| cyclo(-RGDfK-) | αvβ3 | Cell-free competition assay | - | 41.70 | [1] |
| RAFT-c(-RGDfK-)4 | αvβ3 | Cell-free competition assay | - | 3.87 | [1] |
| Engineered Knottin Peptide (1.5B) | αvβ3 | Competition binding with 125I-echistatin | 10-30 | - | [2] |
| Engineered Knottin Peptide (2.5D) | αvβ3 | Competition binding with 125I-echistatin | 10-30 | - | [2] |
| Engineered Knottin Peptide (2.5F) | αvβ3, αvβ5, α5β1 | Competition binding with 125I-echistatin | 10-30 | - | [2] |
Note: cyclo(-RGDfK-) is a closely related analog of this compound and its binding characteristics are considered representative. RAFT-c(-RGDfK-)4 is a tetrameric presentation of the cyclic peptide, demonstrating the effect of multivalency on binding affinity.
Downstream Signaling Pathways
Upon binding of this compound to αvβ3/αvβ5 integrins, a conformational change is induced in the integrin heterodimer, leading to the recruitment and activation of various intracellular signaling molecules. This process, known as outside-in signaling, triggers a cascade of events that modulate key cellular functions.
Focal Adhesion Kinase (FAK) and Src Family Kinases
A primary event following integrin ligation is the clustering of integrins and the recruitment of Focal Adhesion Kinase (FAK) to the cytoplasmic tail of the β-integrin subunit. This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397).[3] This phosphorylated site serves as a docking site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of FAK through further phosphorylation events, creating a dual kinase complex that acts as a central hub for downstream signaling.
MAPK/ERK Pathway
The activated FAK-Src complex can initiate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This is a critical pathway that regulates cell proliferation, survival, and differentiation. The signal is transduced through a cascade of protein kinases: from Ras to Raf, then to MEK, and finally to ERK. Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can influence cell cycle progression and apoptosis.
Cellular Effects
The signaling cascades initiated by this compound binding to integrins culminate in a variety of cellular responses that are of therapeutic interest.
Inhibition of Cell Adhesion and Migration
By competing with ECM proteins for integrin binding, this compound can inhibit the adhesion of tumor cells to the surrounding matrix. This can prevent the initial steps of metastasis. Furthermore, the disruption of normal integrin signaling can interfere with the dynamic processes of focal adhesion turnover required for cell migration, thereby impeding cancer cell invasion.
Induction of Apoptosis (Anoikis)
In normal cells, integrin-mediated adhesion to the ECM provides survival signals. When this attachment is disrupted, a specific type of apoptosis known as anoikis is triggered. In cancer cells that are dependent on integrin signaling for survival, this compound can induce anoikis by blocking their interaction with the ECM.
Effects on the Cell Cycle
Integrin signaling is known to be involved in the regulation of cell cycle progression. By modulating the MAPK/ERK pathway, this compound can influence the expression of cyclins and cyclin-dependent kinase inhibitors, potentially leading to cell cycle arrest, typically at the G1/S transition.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell attachment to an ECM-coated surface.
-
Plate Coating: Coat 96-well plates with an ECM protein (e.g., vitronectin, fibronectin) at a concentration of 1-10 µg/mL in PBS and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay like the CyQuant assay.[4]
Western Blot for Phosphorylated Proteins
This protocol is used to detect the activation of signaling proteins like FAK and ERK upon treatment with this compound.
-
Cell Treatment: Culture cells to sub-confluency and then serum-starve overnight. Treat the cells with this compound for various time points.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK Y397, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6][7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for various durations.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.[8][9]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9][10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10]
Conclusion
This compound exerts its biological effects through a well-defined mechanism of action that begins with high-affinity binding to αvβ3 and αvβ5 integrins. This targeted interaction triggers a cascade of intracellular signaling events, primarily through the FAK/Src and MAPK/ERK pathways, which in turn modulate fundamental cellular processes including adhesion, migration, proliferation, and survival. The ability of this compound to inhibit tumor cell adhesion and migration, induce apoptosis, and potentially cause cell cycle arrest underscores its potential as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other integrin-targeting compounds for cancer therapy and diagnostics.
References
- 1. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of Cyclic RGD Peptides: A Technical Guide for Drug Development Professionals
December 2025
Executive Summary
The Arg-Gly-Asp (RGD) tripeptide sequence is a pivotal recognition motif for numerous integrin receptors, which are transmembrane proteins crucial for cell-cell and cell-extracellular matrix (ECM) interactions. The discovery of the RGD sequence as the minimal integrin-binding epitope within fibronectin by Ruoslahti and Pierschbacher in the early 1980s marked a significant milestone in cell biology and drug discovery.[1][2] While linear RGD peptides can mimic the binding of ECM proteins to integrins, they often suffer from low receptor affinity, poor selectivity, and rapid degradation in vivo.[2] Cyclization of the RGD sequence was found to be a highly effective strategy to overcome these limitations. By constraining the peptide backbone, cyclic RGD peptides exhibit enhanced binding affinity, improved selectivity for specific integrin subtypes, and increased metabolic stability, making them attractive candidates for therapeutic and diagnostic applications, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of cyclic RGD peptides, with a focus on methodologies relevant to researchers and drug development professionals.
The Advent of Cyclic RGD Peptides
The rationale behind cyclizing RGD peptides stems from the need to pre-organize the peptide into a bioactive conformation that mimics the turn structure of the RGD loop in native ECM proteins. This conformational constraint reduces the entropic penalty upon binding to the integrin receptor, thereby increasing binding affinity.[4] One of the first and most well-studied cyclic RGD peptides is cyclo(RGDfV), which demonstrated high activity and selectivity for the αvβ3 integrin.[3] This paved the way for the development of a vast library of cyclic RGD analogs, such as c(RGDfK) and cilengitide (B523762) [c(RGDf(NMe)V)], which have been extensively investigated as anti-angiogenic agents in cancer therapy.[2][3] The introduction of a D-amino acid (e.g., D-Phe) at the position following the RGD sequence has been shown to be critical for high αvβ3 binding affinity.[3]
Quantitative Analysis of Integrin Binding Affinity
The efficacy of cyclic RGD peptides is primarily determined by their binding affinity and selectivity for different integrin subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these peptides in inhibiting the binding of a natural ligand to its integrin receptor. Below is a summary of reported IC50 values for various cyclic RGD peptides against different integrins. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line and the radioligand used in the assay.[5][6]
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line | Radioligand/Competitor | Reference |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG glioma | 125I-c(RGDyK) | [7] |
| c(RGDfV) | αvβ3 | ~1-10 | Not Specified | Vitronectin | [8] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | ~1 | Not Specified | Vitronectin | [4][8] |
| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | U87MG glioma | 125I-c(RGDyK) | [7] |
| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | U87MG glioma | 125I-c(RGDyK) | [7] |
| HYNIC-RGD4 | αvβ3 | 7 ± 2 | U87MG glioma | 125I-echistatin | [7] |
| CT3HPQcT3RGDcT3 | αvβ3 | 30-42 | Not Specified | Not Specified | [9] |
| CT3RGDcT3AY(D-Leu)CT3 | α5β1 | 90-173 | Not Specified | Not Specified | [9] |
| 2-c | αvβ3 | 910 | HEK-293 | Not Specified | [10][11] |
| 2-c | αvβ5 | 12300 | HT-29 | Not Specified | [10][11] |
Experimental Protocols
Solid-Phase Synthesis and On-Resin Cyclization of c(RGDfK)
Solid-phase peptide synthesis (SPPS) is the most common method for preparing cyclic RGD peptides, with on-resin cyclization being a particularly efficient approach.[6][12] This protocol outlines the synthesis of c(RGDfK) on a solid support.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OAll)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Mtt)-OH)
-
2-Chlorotrityl chloride resin
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Allyl deprotection reagent: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Mtt deprotection solution: 1% TFA in DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Solvents: DCM, DMF, NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Attach the first amino acid, Fmoc-Asp(OAll)-OH, to the resin by its side chain carboxylic acid in the presence of DIPEA in DCM.[13]
-
Linear Peptide Assembly: Perform automated or manual SPPS using the standard Fmoc/tBu strategy.
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Mtt)-OH, Fmoc-D-Phe-OH) using HATU and DIPEA in DMF.
-
-
On-Resin Cyclization:
-
Allyl Deprotection: Remove the allyl protecting group from the C-terminal Asp residue using Pd(PPh3)4.[6]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid (D-Phe).
-
Lactam Bridge Formation: Perform the head-to-tail cyclization on the resin by adding a coupling reagent like HATU or PyBOP in the presence of a base.[6][12]
-
-
Side-Chain Deprotection and Cleavage:
-
If further modification of the Lys side chain is required, the Mtt group can be selectively removed using a mild acid solution (e.g., 1% TFA in DCM).
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups (Pbf) using a cleavage cocktail.
-
-
Purification and Characterization: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its purity.[8]
Competitive Binding Assay for αvβ3 Integrin
This assay determines the ability of a test compound (e.g., a cyclic RGD peptide) to compete with a labeled ligand for binding to a specific integrin receptor.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioma cells, which have high αvβ3 expression) or purified integrin αvβ3.
-
Labeled ligand (e.g., 125I-echistatin or 125I-c(RGDyK)).
-
Test cyclic RGD peptides at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MnCl2, CaCl2, MgCl2, and BSA).
-
96-well plates.
-
Gamma counter or appropriate detection system for the label used.
Procedure:
-
Plate Coating (for purified integrin): Coat the wells of a 96-well plate with purified αvβ3 integrin and block non-specific binding sites.
-
Cell Seeding (for cell-based assay): Seed integrin-expressing cells into the wells of a 96-well plate and allow them to adhere.
-
Competition Reaction:
-
Add a fixed concentration of the labeled ligand to each well.
-
Add serial dilutions of the test cyclic RGD peptide to the wells. Include wells with only the labeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours) to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligand.
-
Detection: Determine the amount of bound labeled ligand in each well using a gamma counter (for radioligands) or other appropriate detection method.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test peptide.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Processes
Integrin αvβ3 Signaling Pathway
Binding of a cyclic RGD peptide to integrin αvβ3 triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. This pathway plays a crucial role in cell adhesion, migration, proliferation, and survival. The diagram below illustrates the key components of this signaling cascade.
Caption: Integrin αvβ3 signaling pathway initiated by cyclic RGD peptide binding.
Experimental Workflow for Cyclic RGD Peptide Drug Development
The development of a cyclic RGD peptide from a concept to a potential drug candidate follows a structured workflow. This process involves peptide design, synthesis, and a series of in vitro and in vivo evaluations to assess its therapeutic potential.
Caption: A typical experimental workflow for cyclic RGD peptide drug development.
Conclusion
Cyclic RGD peptides represent a highly successful class of targeted therapeutics and diagnostics. Their enhanced stability and binding affinity, derived from conformational constraint, have made them invaluable tools for probing integrin biology and for developing novel treatments for diseases characterized by aberrant cell adhesion and signaling, such as cancer. The methodologies outlined in this guide for their synthesis, purification, and biological evaluation provide a foundational framework for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this important class of molecules. Continued innovation in peptide design, synthesis, and characterization will undoubtedly lead to the development of next-generation cyclic RGD peptides with even greater potency, selectivity, and clinical utility.
References
- 1. Integrin αVβ3 Binds to the RGD Motif of Glycoprotein B of Kaposi's Sarcoma-Associated Herpesvirus and Functions as an RGD-Dependent Entry Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Rgd Sequence in the P2y2 Receptor Interacts with αVβ3 Integrins and Is Required for Go-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands | MDPI [mdpi.com]
- 10. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of cycloRGDfV Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide cyclo(-RGDfV-) is a well-characterized and potent antagonist of several integrin receptors, primarily targeting αvβ3 and αvβ5. These integrins are key players in a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. The Arg-Gly-Asp (RGD) sequence within the peptide mimics the natural binding motif of extracellular matrix (ECM) proteins like vitronectin and fibronectin, allowing it to competitively inhibit integrin-ligand interactions. This technical guide provides an in-depth overview of the in vitro characterization of cycloRGDfV's bioactivity, complete with detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Bioactivity of this compound and Analogs
The following tables summarize the quantitative data on the binding affinity and functional effects of this compound and its closely related analog, cilengitide (B523762) (cyclo(-RGDf(NMe)V-)).
| Compound | Integrin Subtype | Assay Type | IC50 (nM) | Reference Cell Line/System |
| This compound | αvβ3 | Solid-Phase Binding Assay | 2.3 | Purified Receptor |
| αvβ5 | Solid-Phase Binding Assay | 8.4 | Purified Receptor | |
| α5β1 | Solid-Phase Binding Assay | 14.9 | Purified Receptor | |
| Cilengitide | αvβ3 | Solid-Phase Binding Assay | 0.61 | Purified Receptor |
| αvβ5 | Solid-Phase Binding Assay | 8.4 | Purified Receptor | |
| α5β1 | Solid-Phase Binding Assay | 14.9 | Purified Receptor |
Table 1: Integrin Binding Affinities (IC50 values) for this compound and Cilengitide.
| Compound | Cell Line | Assay Type | Concentration | Observed Effect |
| Cilengitide | B16 Melanoma | Apoptosis (Annexin V/PI) | 5 µg/ml (12h) | 15.27% apoptotic cells[1] |
| A375 Melanoma | Apoptosis (Annexin V/PI) | 5 µg/ml (12h) | 14.89% apoptotic cells[1] | |
| B16 Melanoma | Apoptosis (Annexin V/PI) | 10 µg/ml (12h) | 21.71% apoptotic cells[1] | |
| A375 Melanoma | Apoptosis (Annexin V/PI) | 10 µg/ml (12h) | 36.6% apoptotic cells[1] | |
| G28 Glioma | Apoptosis (Annexin V/PI) | 5 µg/ml (24h) | ~18% apoptotic cells[2] | |
| G44 Glioma | Apoptosis (Annexin V/PI) | 5 µg/ml (24h) | ~30% apoptotic cells[2] |
Table 2: Induction of Apoptosis by Cilengitide in Cancer Cell Lines.
| Compound | Cell Line | Assay Type | IC50 |
| Cilengitide | B16 Melanoma | Cell Viability (CCK-8) | Not specified, but dose-dependent inhibition observed[3] |
| A375 Melanoma | Cell Viability (CCK-8) | Not specified, but dose-dependent inhibition observed[3] |
Table 3: Effect of Cilengitide on Cancer Cell Proliferation/Viability.
Experimental Protocols
Integrin Binding Assay (Solid-Phase)
This protocol describes a competitive solid-phase binding assay to determine the IC50 values of this compound for various integrin subtypes.
Materials:
-
Purified recombinant human integrin receptors (e.g., αvβ3, αvβ5, α5β1)
-
Biotinylated ECM ligand (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
96-well microtiter plates
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in assay buffer) for 1-2 hours at room temperature.
-
Wash the wells again.
-
Prepare serial dilutions of this compound and a fixed concentration of the biotinylated ECM ligand in assay buffer.
-
Add the compound/ligand mixtures to the wells and incubate for 1-3 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Adhesion Assay
This protocol details a method to assess the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
Cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3)
-
ECM protein (e.g., vitronectin)
-
96-well tissue culture plates
-
This compound
-
Serum-free cell culture medium
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Coat the wells of a 96-well plate with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the vitronectin-coated plate (e.g., 5 x 10^4 cells/well).
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells by staining with Calcein-AM (and measuring fluorescence) or crystal violet (and measuring absorbance after solubilization).
-
Calculate the percentage of adhesion inhibition relative to the untreated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., HUVEC for angiogenesis studies)
-
6-well or 12-well tissue culture plates
-
This compound
-
Cell culture medium with low serum
-
Pipette tip (p200) or a cell-scratch insert
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Compare the wound closure rates between treated and untreated cells.
Cell Invasion Assay (Transwell Assay)
This protocol details the use of a Transwell system to assess the effect of this compound on the invasive potential of cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane matrix
-
Cell line of interest
-
This compound
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts, including different concentrations of this compound.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Calculate the percentage of invasion inhibition compared to the control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for Signaling Protein Phosphorylation
This protocol is for detecting the activation of downstream signaling molecules like FAK and Src upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Seed cells and grow to sub-confluency.
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Figure 1. Experimental workflow for this compound bioactivity characterization.
Figure 2. Integrin downstream signaling pathway activated by this compound.
Conclusion
The in vitro characterization of this compound bioactivity reveals its potent and selective antagonism of key integrin receptors. This guide provides a comprehensive framework for assessing its effects on fundamental cellular processes, including adhesion, migration, proliferation, and apoptosis. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in drug discovery and development. Furthermore, the elucidation of the downstream FAK/Src and MAPK/ERK signaling pathways provides a mechanistic basis for the observed cellular effects of this compound. Further studies focusing on generating more extensive quantitative data on the functional effects of this compound in a wider range of cell types will continue to enhance our understanding of its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Cyclo(RGDfV): A Technical Guide for Drug Development Professionals
An In-depth Review of a Promising Targeting Moiety for Next-Generation Therapeutics
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly known as cyclo(RGDfV) or c(RGDfV), has emerged as a significant targeting ligand in the development of novel therapeutics, particularly in oncology. Its high affinity and selectivity for specific integrin receptors, which are overexpressed on the surface of various cancer cells and angiogenic blood vessels, make it an attractive candidate for targeted drug delivery. This technical guide provides a comprehensive overview of the therapeutic potential of cyclo(RGDfV), detailing its mechanism of action, integrin binding affinities, and applications in drug conjugates. It also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to aid researchers and drug development professionals in this field.
Core Concepts: Mechanism of Action and Integrin Targeting
The therapeutic efficacy of cyclo(RGDfV) lies in its ability to selectively bind to a subset of the integrin family of transmembrane receptors. Integrins are heterodimeric proteins, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Several integrins, notably αvβ3, αvβ5, and α5β1, are known to be upregulated in various pathologies, including cancer, where they contribute to tumor growth, invasion, and angiogenesis.[3][4]
The Arg-Gly-Asp (RGD) tripeptide sequence is a common recognition motif for many integrins.[5] By cyclizing the peptide and incorporating a D-phenylalanine and valine, cyclo(RGDfV) achieves a conformation that confers high affinity and selectivity, particularly for the αvβ3 integrin.[1] This selective binding allows for the targeted delivery of conjugated therapeutic agents to cancer cells and the tumor neovasculature, thereby enhancing their efficacy while minimizing off-target toxicity.[6]
Integrin Binding Affinity of Cyclo(RGDfV)
The binding affinity of cyclo(RGDfV) to various integrin subtypes is a critical parameter for its use as a targeting ligand. While extensive data for the unconjugated peptide is distributed across numerous studies, the following table summarizes representative binding affinities. It is important to note that these values can vary depending on the experimental conditions and assay format.
| Integrin Subtype | Ligand | IC50 (nM) | Kd (nM) | Cell Line/System | Reference |
| αvβ3 | cyclo(RGDfV) | 23.9 ± 1.22 | - | Competitive Binding Assay | [7] |
| αvβ5 | cyclo(RGDfV) | 182 | - | Competition ELISA | [8] |
| α5β1 | cyclo(RGDfV) | >10000 | - | Competition ELISA | [8] |
| αvβ3 | Ga(III)-DOTA-E-c(RGDfK) | 26.6 ± 1.15 | - | Competitive Binding Assay | [7] |
| αvβ3 | Dimeric c(RGDfK) | 8.99 ± 1.20 | - | Competitive Binding Assay | [7] |
| αvβ3 | Tetrameric c(RGDfK) | 1.74 ± 1.18 | - | Competitive Binding Assay | [7] |
Note: Data for cyclo(RGDfV) is often presented in the context of its derivatives, particularly for radiolabeling and multimerization studies. The table includes data for closely related analogs to provide a broader context of RGD peptide binding affinities.
Therapeutic Applications: Cyclo(RGDfV)-Drug Conjugates
The primary therapeutic application of cyclo(RGDfV) is as a targeting moiety for the delivery of cytotoxic agents directly to tumor cells and their associated vasculature. This approach, known as a peptide-drug conjugate (PDC), aims to increase the therapeutic index of potent anticancer drugs.
Cytotoxicity of Cyclo(RGDfV)-Drug Conjugates
The efficacy of cyclo(RGDfV)-drug conjugates is determined by their ability to induce cell death in integrin-expressing cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for assessing this cytotoxicity. The following tables provide a summary of IC50 values for common cytotoxic drugs that have been conjugated to RGD peptides, as well as data for some RGD-drug conjugates.
Table 2.1: IC50 Values of Paclitaxel (B517696) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | 72 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 | 72 | [9] |
| T47D | Luminal A Breast Cancer | 4.4 | 72 | [9] |
| MCF-7 | Luminal A Breast Cancer | 7.2 | 72 | [9] |
| SK-BR-3 | HER2+ Breast Cancer | 4000 | 72 | [4] |
| A549 | Non-Small Cell Lung Cancer | 27 | 120 | [10] |
| U87MG | Glioblastoma | - | - | - |
Note: IC50 values for paclitaxel can vary significantly based on the cell line and experimental conditions.
Table 2.2: IC50 Values of Doxorubicin (B1662922) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 24 | [11] |
| B16F10 | Murine Melanoma | - | - | [10] |
| HCT116 | Human Colorectal Carcinoma | - | - | [10] |
| HepG2 | Human Hepatocellular Carcinoma | 12.2 | 24 | [11] |
| HeLa | Cervical Carcinoma | 2.9 | 24 | [11] |
Note: Doxorubicin sensitivity varies widely among different cancer cell lines.[11]
Table 2.3: In Vitro and In Vivo Efficacy of an RGD-Paclitaxel Conjugate
| Compound | Cell Cycle Arrest | Tumor Uptake (2h post-injection, %ID/g) | In Vivo Model | Reference |
| E-[c(RGDyK)]2-Paclitaxel | G2/M phase | 2.72 ± 0.16 | MDA-MB-435 xenograft | [12] |
| Paclitaxel | G2/M phase | - | MDA-MB-435 xenograft | [12] |
In Vivo Efficacy of Cyclo(RGDfV)-Drug Conjugates
Preclinical studies in animal models are essential to evaluate the anti-tumor efficacy and safety of cyclo(RGDfV)-drug conjugates. A representative study investigating a cyclic RGD-modified doxorubicin-loaded graphene oxide nanoparticle (RC/GO/DOX) in a tumor-bearing mouse model demonstrated significant tumor growth inhibition.[13] The tumor inhibition rate of the targeted conjugate was 56.64%, which was 2.93 times higher than that of the free doxorubicin solution.[13] This enhanced efficacy is attributed to the active targeting of the RGD moiety, leading to higher tumor accumulation of the cytotoxic payload.[13]
Experimental Workflow for In Vivo Antitumor Efficacy Study
Signaling Pathways Modulated by Cyclo(RGDfV)
Upon binding to integrins, cyclo(RGDfV) can trigger intracellular signaling cascades that influence cell behavior. One of the key signaling molecules activated downstream of integrin engagement is Focal Adhesion Kinase (FAK).
Integrin-FAK Signaling Pathway
The binding of cyclo(RGDfV) to integrins can lead to the clustering of integrin receptors and the recruitment of FAK to focal adhesions. This initiates a signaling cascade involving Src family kinases, paxillin (B1203293), and other adaptor proteins, ultimately impacting cell migration, proliferation, and survival.[2][14][15]
Integrin-FAK Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of cyclo(RGDfV)-based therapeutics.
Solid-Phase Synthesis of Cyclo(RGDfV)
Objective: To synthesize the cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val).
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Val-OH)
-
Rink amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)
-
Solvents: DMF, DCM (dichloromethane), diethyl ether
-
Microwave peptide synthesizer (optional, can accelerate coupling and deprotection steps)[16]
Procedure:
-
Resin Swelling: Swell the Rink amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate the carboxyl group. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature (or for a shorter duration with microwave heating).[16] d. Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step. e. Wash the resin thoroughly with DMF.
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Val, D-Phe, Asp, Gly, Arg).
-
On-Resin Cyclization: a. After coupling the final amino acid (Fmoc-Arg(Pbf)-OH) and removing the Fmoc group, perform an on-resin cyclization. b. Use a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to catalyze the formation of the peptide bond between the N-terminal amine and the C-terminal carboxyl group (which is still attached to the resin via the side chain of an appropriate amino acid, often Asp).[17]
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized cyclo(RGDfV) by mass spectrometry and analytical RP-HPLC.
Synthesis of a Cyclo(RGDfV)-Paclitaxel Conjugate
Objective: To conjugate paclitaxel to cyclo(RGDfV).
Materials:
-
Cyclo(RGDfV) with a functional handle (e.g., a lysine (B10760008) residue for amine coupling)
-
Paclitaxel
-
Succinic anhydride (B1165640)
-
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)
-
Base: DMAP (4-dimethylaminopyridine), DIPEA
-
Solvents: DMF, DMSO (dimethyl sulfoxide)
Procedure:
-
Functionalization of Paclitaxel: a. React paclitaxel with succinic anhydride in the presence of DMAP to form paclitaxel-2'-O-succinate. This introduces a carboxylic acid group for conjugation.[18]
-
Activation of Paclitaxel-Succinate: Activate the carboxylic acid group of paclitaxel-2'-O-succinate using EDC and NHS to form an NHS ester.
-
Conjugation to Cyclo(RGDfV): a. Dissolve the cyclo(RGDfV) peptide (containing a free amine, e.g., on a lysine side chain) and the activated paclitaxel-NHS ester in DMF or DMSO. b. Add DIPEA to the reaction mixture and stir at room temperature overnight.
-
Purification and Characterization: Purify the cyclo(RGDfV)-paclitaxel conjugate by RP-HPLC. Characterize the final product by mass spectrometry and NMR to confirm the structure and purity.
Integrin Binding Assay (ELISA-based)
Objective: To determine the binding affinity of cyclo(RGDfV) to a specific integrin.
Materials:
-
96-well ELISA plates
-
Purified integrin receptor (e.g., αvβ3)
-
Extracellular matrix protein ligand (e.g., vitronectin or fibronectin)
-
Cyclo(RGDfV) and other competitor ligands
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the integrin
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein ligand (e.g., 10 µg/mL vitronectin) overnight at 4°C.[19]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: a. Prepare a series of dilutions of the competitor ligand (cyclo(RGDfV)). b. Add a constant concentration of the purified integrin receptor to each well, along with the different concentrations of the competitor ligand. c. Incubate for 2-3 hours at room temperature to allow for competitive binding.[19]
-
Detection: a. Wash the plate to remove unbound integrin and ligands. b. Add the primary antibody against the integrin and incubate for 1 hour. c. Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash the plate and add TMB substrate. Allow the color to develop. e. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
Objective: To evaluate the ability of cyclo(RGDfV) to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin)
-
Cancer cell line expressing the target integrin (e.g., U87MG)
-
Cyclo(RGDfV)
-
Cell culture medium
-
Crystal violet solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein as described in the integrin binding assay.
-
Cell Preparation: Harvest the cancer cells and resuspend them in serum-free medium.
-
Inhibition of Adhesion: a. Pre-incubate the cells with different concentrations of cyclo(RGDfV) for 30 minutes at 37°C. b. Seed the pre-incubated cells onto the ECM-coated plate and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Quantification of Adherent Cells: a. Gently wash the wells to remove non-adherent cells. b. Fix the adherent cells with methanol (B129727) and stain with crystal violet solution. c. Wash away the excess stain and allow the plate to dry. d. Solubilize the stain with the solubilization buffer and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the control (no inhibitor) and plot it against the concentration of cyclo(RGDfV) to determine the IC50 for adhesion inhibition.
In Vivo Biodistribution Study
Objective: To determine the biodistribution and tumor uptake of a radiolabeled cyclo(RGDfV) conjugate.
Workflow for Biodistribution Study
Clinical Landscape
As of late 2025, while numerous preclinical studies have demonstrated the potential of cyclo(RGDfV)-based therapeutics, the clinical translation of these agents is still in its early stages. A search of clinical trial databases reveals several studies involving RGD peptides, primarily in the context of diagnostic imaging and targeted radiotherapy.[20] However, specific clinical trial results for cyclo(RGDfV) conjugated to cytotoxic drugs for systemic cancer therapy are limited in the public domain. The development of peptide-drug conjugates is an active area of research, and it is anticipated that more clinical data on cyclo(RGDfV)-based therapeutics will become available in the coming years.
Conclusion
Cyclo(RGDfV) represents a highly promising targeting ligand for the development of next-generation cancer therapeutics. Its high affinity and selectivity for integrins that are overexpressed in the tumor microenvironment provide a robust platform for the targeted delivery of potent cytotoxic agents. The preclinical data strongly support the continued development of cyclo(RGDfV)-drug conjugates, with the potential to improve the therapeutic index of existing and novel anticancer drugs. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field. As our understanding of integrin biology and drug conjugation chemistry advances, cyclo(RGDfV)-based therapies hold the promise of delivering more effective and less toxic treatments for a wide range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of αvβ3 integrin expression in tumours with 68Ga-labelled mono-, di- and tetrameric RGD peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacokinetics, biodistribution and the anti-tumor effect of cyclic RGD-modified doxorubicin-loaded polymers in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin-mediated traction force enhances paxillin molecular associations and adhesion dynamics that increase the invasiveness of tumor cells into a three-dimensional extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov:443]
The Role of cycloRGDfV in Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic pentapeptide cycloRGDfV is a potent and selective antagonist of αvβ3 and αvβ5 integrins, playing a critical role in the regulation of cell adhesion and migration. By mimicking the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins, this compound competitively inhibits the binding of these proteins to integrins, thereby modulating downstream signaling pathways crucial for cell motility. This technical guide provides an in-depth overview of the core mechanisms of this compound action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling cascades and experimental workflows.
Introduction to this compound and Integrin Antagonism
Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing tissue architecture, cell survival, and migration. This interaction is primarily mediated by integrins, a family of heterodimeric transmembrane receptors. The recognition of specific amino acid sequences within ECM proteins, most notably the Arg-Gly-Asp (RGD) motif, by certain integrin subtypes is a key initiating event in cell adhesion.
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), or this compound, is a synthetic peptidomimetic designed to selectively target RGD-binding integrins. Its cyclic structure provides conformational rigidity, enhancing its binding affinity and selectivity for specific integrin subtypes, particularly αvβ3 and αvβ5. By competitively binding to these integrins, this compound effectively blocks the adhesion of cells to RGD-containing ECM proteins like vitronectin and fibronectin, thereby inhibiting cell adhesion and subsequent migration.[1][2] This antagonistic activity has positioned this compound and its derivatives as valuable tools in cancer research and as potential therapeutic agents to inhibit tumor growth and metastasis.[3]
Quantitative Data on this compound Activity
The efficacy of this compound as an integrin antagonist is quantified by its binding affinity (IC50 values) and its functional impact on cell adhesion and migration.
Table 1: Integrin Binding Affinity of this compound and Related Peptides
| Compound | Integrin Subtype | IC50 (nM) | Reference |
| This compound | αvβ3 | 0.61 - 2.3 | [3] |
| This compound | αvβ5 | 8.4 | [3] |
| This compound | α5β1 | 14.9 - 532 | [1][3] |
| Cilengitide | αvβ3 | 3 | |
| Cilengitide | αvβ5 | 37 |
Table 2: Functional Inhibition of Cell Adhesion and Migration by RGD Peptides
| Cell Type | Assay | Peptide | Concentration | Inhibition (%) | Reference |
| Endothelial Cells | Migration | ATE+31 (RGD-containing) | 150 nM | 80% | [4] |
| U2OS | Migration | Doxorubicin | Varies | Significant | [5] |
| HeLa | Proliferation | AP-PAMAM/p53 | N/P ratio 30 | ~21% | [6] |
| CHO | Migration | Colcemid | Varies | Dose-dependent | [7] |
Core Signaling Pathways Modulated by this compound
The binding of this compound to αvβ3 and αvβ5 integrins disrupts the natural cell-ECM interaction, leading to the modulation of key intracellular signaling pathways that regulate cell adhesion and migration.
Focal Adhesion Kinase (FAK) Signaling
Upon integrin clustering initiated by ECM binding, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated at Tyr397. This creates a high-affinity binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, including paxillin (B1203293) and p130Cas, initiating a signaling cascade that promotes cell migration.[8][9] By preventing integrin-ECM binding, this compound inhibits the initial activation and phosphorylation of FAK, thereby suppressing downstream signaling and reducing cell motility.[10]
References
- 1. RhoC GTPase Activation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell migration and angiogenesis by the amino-terminal fragment of 24kD basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cell proliferation and migration through nucleobase-modified polyamidoamine-mediated p53 delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cell Migration and Cell Division Correlates with Distinct Effects of Microtubule Inhibiting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase suppresses Rho activity to promote focal adhesion turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Cyclo(RGDfV): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as cyclo(RGDfV), is a potent and selective antagonist of the αvβ3 integrin. This integrin is a key player in angiogenesis and tumor metastasis, making cyclo(RGDfV) and its derivatives highly valuable tools in oncology for both diagnostic imaging and targeted therapy. Understanding the pharmacokinetic profile of this peptide is crucial for its effective translation into clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cyclo(RGDfV), with a focus on its radiolabeled analogues used in positron emission tomography (PET) imaging.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of cyclo(RGDfV) are most extensively studied in its radiolabeled forms, such as with Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga). These tracers allow for non-invasive imaging and quantification of the peptide's distribution in vivo.
Biodistribution in Humans
The biodistribution of radiolabeled RGD peptides is characterized by rapid clearance from the blood and primary excretion through the renal system. This results in low background activity in most organs and allows for high-contrast imaging of tumors expressing the αvβ3 integrin.
Table 1: Biodistribution of ¹⁸F-Galacto-RGD in Cancer Patients (72 minutes post-injection) [1][2]
| Organ/Tissue | Standardized Uptake Value (SUV) (mean ± SD) | % Injected Dose/Liter (%ID/L) (mean ± SD) |
| Blood Pool | 1.3 ± 0.4 | 1.8 |
| Liver | 2.5 ± 0.6 | 3.4 |
| Spleen | 2.8 ± 0.8 | 3.8 |
| Kidneys | 11.2 ± 3.5 | 15.1 |
| Muscle | 0.4 ± 0.1 | 0.5 |
| Lung | 1.0 ± 0.3 | 1.3 |
| Bone (Spine) | 1.0 ± 0.3 | 1.3 |
| Tumor | 1.2 - 9.0 | - |
| Bladder | 76.5 ± 38.6 | 102.0 |
Table 2: Biodistribution of ⁶⁸Ga-NODAGA-RGD in Patients with Hepatocellular Carcinoma (60 minutes post-injection) [3]
| Organ/Tissue | % Injected Dose/Liter (%ID/L) (mean ± SD) |
| Blood | 0.56 ± 0.43 |
| Intestine | 0.54 ± 0.39 |
| Lung | 0.22 ± 0.05 |
| Muscle | 0.16 ± 0.8 |
Pharmacokinetic Parameters
Radiolabeled cyclo(RGDfV) analogues exhibit a biphasic blood clearance pattern. A rapid initial distribution phase is followed by a slower elimination phase.
Table 3: Human Pharmacokinetic Parameters of ¹⁸F-Galacto-RGD [1]
| Parameter | Value (mean ± SD) |
| Rapid half-life (t½α) | 0.36 ± 0.28 min |
| Slow half-life (t½β) | 34.13 ± 17.15 min |
Radiation Dosimetry
For clinical applications, understanding the radiation dose delivered to various organs is paramount. The effective dose of ¹⁸F-Galacto-RGD is comparable to other commonly used PET tracers like ¹⁸F-FDG.
Table 4: Estimated Absorbed Radiation Doses of ¹⁸F-Galacto-RGD in Humans [4][5][6]
| Organ | Absorbed Dose (μGy/MBq) (mean ± SD) |
| Bladder wall | 218 ± 30 |
| Kidneys | 43 ± 6 |
| Spleen | 30 ± 4 |
| Liver | 24 ± 3 |
| Small intestine | 17 ± 2 |
| Lungs | 11 ± 2 |
| Effective Dose | 18.7 ± 2.4 (μSv/MBq) |
Experimental Protocols
The following sections detail the methodologies used in key experiments to determine the pharmacokinetic profile of radiolabeled cyclo(RGDfV).
PET Imaging with Radiolabeled RGD Peptides
This protocol outlines the general procedure for performing a PET scan in human subjects using a radiolabeled RGD peptide.
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan. They should urinate before the tracer injection and are encouraged to drink water to promote clearance of the radiotracer.
-
Tracer Administration: A bolus of 133–200 MBq of the radiolabeled RGD peptide (e.g., ¹⁸F-Galacto-RGD) is injected intravenously.[1][5]
-
Image Acquisition:
-
Dynamic scanning of the tumor region can be performed for the first 60 minutes post-injection to assess tracer kinetics.[1]
-
Static whole-body emission scans are typically acquired at multiple time points (e.g., ~7, ~36, and ~70 minutes post-injection) from the thorax to the pelvis.[4][5][6]
-
A transmission scan using ⁶⁸Ge rod sources is acquired for attenuation correction before the emission scans.[6]
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the images corresponding to various organs and tumors.
-
Time-activity curves are generated from the dynamic scan data.
-
Standardized Uptake Values (SUVs) are calculated for the static scan ROIs to quantify tracer uptake.[1]
-
In Vitro and In Vivo Stability of Cyclo(RGDfV)
The stability of the peptide is crucial for its pharmacokinetic behavior. Cyclization of the RGD peptide significantly enhances its stability compared to its linear counterpart.
-
In Vitro Stability: The stability of cyclic RGD peptides is assessed in various solutions (e.g., buffers at different pH values, serum) over time.[7][8] The concentration of the intact peptide is measured at different time points using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[7] Cyclic RGD peptides have been shown to be significantly more stable than linear RGD peptides, particularly at neutral pH.[7][8]
-
In Vivo Metabolism: To assess metabolic stability in vivo, blood samples are drawn from subjects at various times after injection of the radiolabeled peptide.[5] The plasma is separated and analyzed by RP-HPLC to determine the percentage of the intact radiotracer versus its metabolites.[5] Studies with ¹⁸F-Galacto-RGD have shown that over 95% of the tracer remains intact in human serum up to 120 minutes post-injection, indicating high metabolic stability.[4][5][6]
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
Cyclo(RGDfV) exerts its biological effects by binding to the αvβ3 integrin on the cell surface. This interaction triggers a cascade of intracellular signals that are involved in cell adhesion, migration, and survival.
Experimental Workflow for Biodistribution Studies
The following diagram illustrates a typical workflow for conducting a biodistribution study of a radiolabeled compound in a preclinical tumor model.
Conclusion
The pharmacokinetic profile of cyclo(RGDfV), particularly its radiolabeled derivatives, is well-characterized by rapid blood clearance, high metabolic stability, and predominantly renal excretion.[1][2][5] These favorable properties result in low background signal and high-contrast imaging of αvβ3-expressing tumors, making it a valuable tool for cancer diagnosis and monitoring therapeutic response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further research may focus on optimizing the pharmacokinetic properties of cyclo(RGDfV) conjugates for therapeutic applications, aiming for higher tumor retention and tailored clearance pathways.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET-based human dosimetry of 18F-galacto-RGD, a new radiotracer for imaging alpha v beta3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Use of cycloRGDfV in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the cyclic peptide cycloRGDfV in preclinical in vivo mouse models. The protocols outlined below cover the establishment of tumor xenografts, administration of this compound-based agents, and methodologies for assessing therapeutic efficacy and biodistribution.
Introduction to this compound
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), or this compound, is a synthetic ligand that exhibits high affinity and selectivity for αvβ3 and αvβ5 integrins. These integrins are overexpressed on various tumor cells and activated endothelial cells during angiogenesis, but have limited expression in healthy tissues and resting blood vessels. This differential expression makes this compound an excellent targeting moiety for the delivery of therapeutic agents or imaging probes directly to the tumor microenvironment, potentially increasing efficacy while reducing off-target toxicity.
Key Applications in Mouse Models
-
Targeted Drug Delivery: Conjugating cytotoxic drugs (e.g., paclitaxel, doxorubicin) to this compound can enhance their delivery to integrin-expressing tumor cells.
-
Tumor Imaging: Labeling this compound with radioisotopes (e.g., 68Ga, 64Cu) or fluorescent dyes enables non-invasive imaging of tumors and angiogenesis through techniques like Positron Emission Tomography (PET) and optical imaging.[1]
-
Anti-angiogenic Therapy: By blocking the interaction of integrins with the extracellular matrix, this compound can inhibit the signaling pathways necessary for the formation of new blood vessels that supply tumors.
Signaling Pathway of this compound in Cancer
This compound primarily targets αvβ3 integrin, which, upon binding to extracellular matrix (ECM) proteins, activates downstream signaling cascades crucial for cell survival, proliferation, and migration. Key pathways include the activation of Focal Adhesion Kinase (FAK), which subsequently triggers the RAS-MAPK (ERK) and PI3K-AKT signaling pathways. By competitively binding to αvβ3 integrin, this compound can inhibit these pro-survival signals and induce apoptosis in tumor and endothelial cells.
Experimental Protocols
Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice, a common model for evaluating anti-cancer therapies.
Materials:
-
Human cancer cell line known to express αvβ3 integrin (e.g., U-87 MG glioblastoma, MDA-MB-435 breast cancer, MIA PaCa-2 pancreatic cancer).[1]
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel® Basement Membrane Matrix.
-
Trypsin-EDTA.
-
1 mL syringes with 27-gauge needles.
-
Calipers.
Procedure:
-
Culture the selected cancer cell line to ~80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable volume (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
Administration of this compound Conjugates
This protocol provides a general guideline for the administration of this compound-based therapeutic or imaging agents.
Materials:
-
This compound conjugate (therapeutic or imaging agent) dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS).
-
Appropriate syringes and needles based on the administration route.
-
Animal restrainer or anesthesia equipment.
Procedure:
-
Preparation of Agent: Reconstitute the this compound conjugate in the vehicle solution to the desired concentration. Ensure the solution is sterile.
-
Dosage: The optimal dose will depend on the specific conjugate and the experimental goal. For imaging studies, doses around 10 nmol per mouse have been used. For therapeutic studies, doses can range from 2-20 µg/kg/day.[2]
-
Administration Route:
-
Intravenous (IV) Injection: This is the most common route for systemic delivery. Administer a volume of < 0.2 mL into the lateral tail vein using a 27-30 gauge needle.
-
Intraperitoneal (IP) Injection: A viable alternative to IV injection, allowing for the administration of larger volumes (< 2-3 mL) with a 25-27 gauge needle.
-
Subcutaneous (SC) Injection: Used in some studies, particularly for sustained release formulations.[2] Administer a volume of < 2-3 mL (divided into multiple sites if necessary) with a 25-27 gauge needle.
-
-
Frequency of Administration: This will be highly dependent on the pharmacokinetic properties of the conjugate. For therapeutic studies, daily or bi-weekly injections are common. For imaging, a single injection is typically sufficient.
-
Control Groups: Always include appropriate control groups, such as:
-
Vehicle control (saline or PBS).
-
Unconjugated drug.
-
A conjugate with a scrambled or non-targeting peptide (e.g., cycloRGEfV).
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using RGD peptides. These can be used as a benchmark for expected outcomes.
Table 1: Biodistribution of 68Ga-labeled c(RGDfK) in Xenograft Models (60 min post-injection)
| Tumor Model | Mean Standardized Uptake Value (SUVmean) |
| C6 Glioma (High αvβ3) | 0.35 ± 0.058 |
| MIA PaCa-2 (Low αvβ3) | 0.17 ± 0.045 |
| Data adapted from a study on [68Ga]Ga-DOTA-c(RGDfK).[1] |
Table 2: Therapeutic Efficacy of this compound in a Mouse Model of Proliferative Retinopathy
| Treatment Group | Dose (µg/kg/day, SC) | Outcome (Neovascular Nuclei/Section) | % Inhibition |
| Control | 0 | 68.08 ± 3.21 | - |
| This compound | 20 | 29.35 ± 2.39 | 57% |
| Data represents early intervention and demonstrates a dose-dependent anti-angiogenic effect.[2] |
Table 3: Tumor Uptake of 111In-labeled RGD Peptides in U-87 MG Xenografts
| Peptide | Time Post-Injection | Tumor Uptake (%ID/g) |
| 111In-DOTA-cRGDfK | 0.5 h | 2.0 ± 0.5 |
| 111In-DOTA-EB-cRGDfK | 24 h | 27.1 ± 2.7 |
| %ID/g = Percentage of Injected Dose per gram of tissue. Data shows that modifications to the RGD peptide can significantly enhance tumor accumulation.[3] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a this compound-drug conjugate in a mouse xenograft model.
Conclusion
The use of this compound in mouse models offers a powerful platform for the development and preclinical evaluation of targeted cancer therapies and diagnostics. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Researchers should optimize these protocols based on the specific characteristics of their this compound conjugate and the tumor model being utilized. Careful consideration of experimental design, including appropriate controls and endpoint analyses, is critical for obtaining meaningful and translatable results.
References
- 1. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of integrin expression in the mouse model of proliferative retinopathy and success of secondary intervention with cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Optimal Concentration of cycloRGDfV for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of the cyclic peptide cycloRGDfV (cyclo(-Arg-Gly-Asp-D-Phe-Val)) in a variety of cell culture experiments. As a potent and selective antagonist of αvβ3 and αvβ5 integrins, this compound is an invaluable tool for investigating cell adhesion, migration, proliferation, and apoptosis. These integrins are key mediators of angiogenesis and tumor progression, making this compound a significant compound in cancer research and drug development.
Quantitative Data Summary
The ideal concentration of this compound is highly dependent on the specific cell line, the experimental assay, and the duration of treatment. It is imperative to perform a dose-response curve to determine the optimal concentration for each specific experimental setup. The following table summarizes effective concentrations reported in the literature for various applications.
| Cell Line | Assay Type | Effective Concentration | Key Findings |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation | 2.4-fold increase at 50 ng/mL VEGF (as a positive control for proliferation) | VEGF treatment significantly increased cell number after 48 hours.[1] |
| HUVEC | Migration | Inhibition of VEGF-induced migration | Egr-3 knockdown, a downstream target of VEGF signaling, inhibited cell migration.[1] |
| HUVEC | Tube Formation | Inhibition of tube-like structures | Egr-3 knockdown markedly inhibited the formation of tube-like structures in 3-dimensional collagen gels.[1] |
| CHO (Chinese Hamster Ovary) Cells | Migration (Wound Healing Assay) | Low concentrations of colcemid and vinblastine (B1199706) (as examples of microtubule inhibitors) | Low drug concentrations were sufficient to inhibit cell migration without affecting cell division.[2] |
| LS174T (Colon Carcinoma) | Cell Viability | Significant decrease at 100 µM and 1000 µM of acetazolamide (B1664987) (as an example of an inhibitor) | A dose-dependent decrease in cell viability was observed over 72 hours.[3] |
Note: IC50 values, the concentration of an inhibitor where the response is reduced by half, are dependent on the cell line and the duration of the experiment.[4][5] It is crucial to determine the IC50 empirically for your specific experimental conditions.
Signaling Pathways
This compound functions by competitively binding to αvβ3 and αvβ5 integrins, thereby preventing their interaction with extracellular matrix (ECM) proteins such as vitronectin. This blockage of integrin-ligand binding disrupts critical downstream "outside-in" signaling pathways that regulate cell survival, proliferation, and migration. A primary pathway affected is the Focal Adhesion Kinase (FAK) and Src kinase cascade.
Upon integrin binding to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates a docking site for Src kinase. The activated FAK/Src complex then phosphorylates a multitude of downstream targets, which in turn activate signaling cascades involving PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation. By preventing the initial integrin activation, this compound effectively inhibits these downstream signals, which can lead to reduced cell migration and, in some cancer cells, induce apoptosis (anoikis).
Caption: this compound competitively inhibits integrin binding to the ECM, blocking downstream signaling.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration (IC50) using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability and proliferation using a colorimetric MTT assay.[6][7]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed 1,000-100,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal cell number should be determined empirically for each cell line.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[8]
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or PBS).
-
Perform serial dilutions of this compound in complete medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[6]
-
Shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: A stepwise workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
This compound
-
Target cell line
-
Serum-free medium
-
PBS
-
96-well tissue culture plate
-
ECM protein (e.g., Vitronectin, Fibronectin) at 10-20 µg/mL
-
Blocking buffer (e.g., 0.5% BSA in medium)[9]
-
Crystal Violet solution (0.1% w/v)[10]
-
Solubilization solution (e.g., 10% acetic acid)[10]
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of ECM protein solution and incubate for 1 hour at 37°C or overnight at 4°C.[9][10]
-
Aspirate the coating solution and wash wells twice with PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer and incubating for 30-60 minutes at 37°C.[9][10]
-
Wash wells twice with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 0.1-1.0 x 10^6 cells/mL.[11]
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C. Include a no-treatment control.
-
-
Adhesion:
-
Washing and Staining:
-
Gently wash the wells 4-5 times with 250 µL PBS to remove non-adherent cells.[11]
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol) for 10-15 minutes.[9][12]
-
Wash with PBS and stain with 100 µL of Crystal Violet solution for 10-20 minutes.[9][10]
-
Wash wells extensively with water to remove excess stain.[10]
-
-
Quantification:
Caption: A procedural flowchart for conducting a cell adhesion assay with this compound.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis induced by this compound by detecting phosphatidylserine (B164497) externalization (Annexin V) and loss of membrane integrity (Propidium Iodide).[13]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in 6-well plates or T25 flasks and grow to ~70-80% confluency.[14]
-
Treat cells with the desired concentration of this compound for an appropriate duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
-
Analyze the dot plot to differentiate between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Caption: A workflow outlining the steps for detecting apoptosis via Annexin V/PI staining.
References
- 1. Vascular endothelial growth factor activation of endothelial cells is mediated by early growth response-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Migration and Cell Division Correlates with Distinct Effects of Microtubule Inhibiting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 10. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.hellobio.com [cdn.hellobio.com]
Application of Cyclo[RGDfV] in Fibrosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is a final common pathway for a variety of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. A key cellular mediator in fibrosis is the myofibroblast, which is often derived from the activation of resident fibroblasts or other precursor cells. Integrin αvβ3 is highly expressed on activated myofibroblasts and plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.
The cyclic peptide cyclo[RGDfV] is a selective antagonist of integrin αvβ3. Its ability to bind to this integrin makes it a valuable tool for both imaging and therapeutic intervention in fibrosis research. By blocking the function of integrin αvβ3, cyclo[RGDfV] can inhibit the activation of myofibroblasts and subsequent ECM deposition. These application notes provide an overview of the use of cyclo[RGDfV] in various fibrosis models and detailed protocols for its application.
Mechanism of Action of Cyclo[RGDfV] in Fibrosis
The anti-fibrotic effect of cyclo[RGDfV] is primarily mediated through its interaction with integrin αvβ3 on the surface of activated myofibroblasts. This interaction disrupts the downstream signaling cascade that leads to fibrosis.
A key event in liver fibrosis includes the activation of hepatic stellate cells (HSCs), whereby these cells adopt a myofibroblast-like phenotype[1]. Integrin αvβ3 is highly expressed in activated HSCs[2]. The binding of cyclo[RGDfV] to integrin αvβ3 can interfere with the activation of latent TGF-β1. Integrin-mediated traction forces are known to induce a conformational change in the latent TGF-β1 complex, releasing the active cytokine[3][4]. By blocking this integrin, cyclo[RGDfV] can reduce the levels of active TGF-β1, a major driver of fibrosis[5]. This, in turn, suppresses the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and reduces the excessive production of ECM proteins like collagen[6].
Signaling Pathway of Cyclo[RGDfV] in Inhibiting Fibrosis
Caption: Cyclo[RGDfV] inhibits integrin αvβ3, preventing TGF-β1 activation and subsequent myofibroblast activation and ECM deposition.
Application in Preclinical Fibrosis Models
Cyclo[RGDfV] and its derivatives can be utilized in various preclinical models of fibrosis for therapeutic assessment and molecular imaging.
Liver Fibrosis
Animal models are the gold standard in studying liver fibrosis[7]. Common models include induction by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA)[5][8]. These toxins cause chronic liver injury, leading to the activation of HSCs and the development of fibrosis.
Pulmonary Fibrosis
The most common experimental model for human lung fibrosis is bleomycin-induced pulmonary fibrosis in rodents[9][10]. Intratracheal administration of bleomycin (B88199) causes lung inflammation followed by a fibrotic phase characterized by excessive collagen deposition[9].
Renal Fibrosis
Renal fibrosis can be induced in animal models through methods like unilateral ureteral obstruction (UUO) or administration of nephrotoxic agents such as cisplatin[11]. These models mimic the progressive nature of chronic kidney disease leading to fibrosis.
Quantitative Data Summary
The following table summarizes representative quantitative outcomes from studies investigating the effects of integrin αvβ3-targeting RGD peptides in fibrosis models.
| Model | Organ | Treatment | Key Quantitative Findings | Reference |
| CCl4-induced | Liver | Integrin αvβ3 antagonist | 31% reduction in liver collagen content. | [12] |
| Bleomycin-induced | Lung | RGD-containing peptide | 33.3 ± 2.7 μg/mg to 28.2 ± 2.1 μg/mg reduction in collagen deposition. | [7] |
| UUO-induced | Kidney | RGD peptide | Significant decrease in α-SMA and fibronectin expression. | [13] |
| In vitro (HSCs) | - | Cilengitide (RGD mimetic) | Dose-dependent inhibition of α-SMA and Collagen I expression. | [12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-Fibrotic Efficacy of Cyclo[RGDfV] in a Mouse Model of Liver Fibrosis
This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with cyclo[RGDfV].
Experimental Workflow:
Caption: Workflow for in vivo evaluation of cyclo[RGDfV] in a CCl4-induced liver fibrosis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Cyclo[RGDfV]
-
Sterile saline or other appropriate vehicle
-
Materials for histology (formalin, paraffin, Picrosirius Red stain)
-
Hydroxyproline assay kit
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl4 (1 µL/g body weight, diluted 1:10 in olive oil) twice a week for 8 weeks. A control group should receive olive oil alone.
-
Treatment Administration:
-
From week 5 to week 8, administer cyclo[RGDfV] daily via intravenous (i.v.) or i.p. injection. The optimal dose should be determined in a pilot study, but a starting point could be in the range of 1-10 mg/kg.
-
A vehicle control group (receiving CCl4 and the vehicle for cyclo[RGDfV]) and a healthy control group (receiving olive oil and vehicle) should be included.
-
-
Endpoint Analysis:
-
At the end of week 8, euthanize the mice and collect blood and liver tissue.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with Picrosirius Red to visualize collagen deposition. Quantify the fibrotic area using image analysis software.
-
Hydroxyproline Assay: Determine the total collagen content in a liver homogenate using a hydroxyproline assay kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key fibrotic genes, such as α-SMA (Acta2) and Collagen Type I Alpha 1 Chain (Col1a1).
-
Protocol 2: In Vitro Assessment of the Anti-Fibrotic Effect of Cyclo[RGDfV] on Hepatic Stellate Cells
This protocol details the use of a human hepatic stellate cell line (e.g., LX-2) to study the direct anti-fibrotic effects of cyclo[RGDfV].
Experimental Workflow:
Caption: Workflow for in vitro evaluation of cyclo[RGDfV] on TGF-β1-stimulated hepatic stellate cells.
Materials:
-
LX-2 human hepatic stellate cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
Cyclo[RGDfV]
-
Reagents for RNA extraction, qRT-PCR, Western blotting, and immunofluorescence
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed LX-2 cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Starvation and Treatment:
-
The next day, replace the medium with serum-free DMEM and starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of cyclo[RGDfV] for 1-2 hours.
-
-
TGF-β1 Stimulation: Add TGF-β1 (typically 1-5 ng/mL) to the media to induce myofibroblastic differentiation[4]. Include a vehicle control (no TGF-β1) and a TGF-β1-only control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
qRT-PCR: Harvest cells for RNA extraction and analyze the gene expression of ACTA2 (α-SMA) and COL1A1.
-
Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of α-SMA.
-
Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody against α-SMA to visualize the myofibroblast phenotype.
-
Protocol 3: PET Imaging of Fibrosis Using Radiolabeled Cyclo[RGDfV]
This protocol outlines the use of a radiolabeled version of cyclo[RGDfV] (e.g., with 68Ga or 18F) for non-invasive imaging of fibrotic lesions.
Experimental Workflow:
Caption: Workflow for PET imaging of fibrosis using radiolabeled cyclo[RGDfV].
Materials:
-
Animal model of fibrosis (e.g., bleomycin-induced pulmonary fibrosis in rats)
-
Radiolabeled cyclo[RGDfV] (e.g., [68Ga]Ga-NOTA-cyclo[RGDfV])
-
PET/CT scanner
-
Anesthesia
Procedure:
-
Animal Model: Induce fibrosis in the chosen animal model. For pulmonary fibrosis, a single intratracheal instillation of bleomycin (2.5 mg/kg) can be used in rats[7].
-
Radiotracer Administration:
-
At a time point when fibrosis is established (e.g., 14-21 days post-bleomycin), anesthetize the animal.
-
Administer the radiolabeled cyclo[RGDfV] via intravenous injection (e.g., through the tail vein). The exact dose will depend on the radiolabel and specific activity.
-
-
Uptake Phase: Allow the radiotracer to distribute for a specific period, typically 60 minutes[6].
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction, followed by a PET scan.
-
-
Image Analysis:
-
Reconstruct the PET and CT images and fuse them.
-
Draw regions of interest (ROIs) over the fibrotic tissue (e.g., lungs) and a control tissue (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) in the ROIs to quantify the tracer uptake. A higher SUV in the fibrotic tissue compared to healthy tissue indicates specific targeting of integrin αvβ3.
-
Conclusion
Cyclo[RGDfV] represents a versatile and powerful tool for fibrosis research. Its ability to specifically target integrin αvβ3 allows for both the investigation of fibrosis mechanisms and the development of novel therapeutic and diagnostic strategies. The protocols provided here offer a framework for utilizing cyclo[RGDfV] in various in vivo and in vitro settings. Researchers are encouraged to optimize these protocols for their specific experimental needs to further elucidate the role of integrin αvβ3 in fibrosis and to evaluate the potential of cyclo[RGDfV]-based interventions.
References
- 1. criver.com [criver.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Myocardial Fibrosis: Assessment, Quantification, Prognostic Signification, and Anti-Fibrosis Targets: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Renal Failure on F18-FDG PET/CT Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Mouse Models for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring the Progression of Renal Fibrosis by T2-weighted Signal Intensity and Diffusion Weighted Magnetic Resonance Imaging in Cisplatin induced Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycyrrhizic acid alleviates bleomycin-induced pulmonary fibrosis in rats [frontiersin.org]
- 12. graphviz.org [graphviz.org]
- 13. Cytoplasmic domain of tissue factor promotes liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cyclo(-RGDfV-) Efficacy in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time, often culminating in end-stage renal disease. A pathological hallmark of CKD is renal fibrosis, the excessive accumulation of extracellular matrix (ECM) that disrupts the normal kidney architecture and function. Interstitial myofibroblasts are the primary effector cells responsible for this pathological matrix deposition.[1][2][3]
Integrins, a family of transmembrane cell adhesion molecules, play a crucial role in the progression of fibrosis.[4] Specifically, the integrin αvβ3 is highly expressed on activated interstitial myofibroblasts in fibrotic kidneys, making it a promising therapeutic target.[1][2][3] Cyclo(-RGDfV-) is a cyclic pentapeptide that binds with high affinity to the αvβ3 integrin.[1] This document provides detailed protocols for assessing the efficacy of cycloRGDfV and related RGD-containing compounds in preclinical models of kidney disease, with a focus on the Unilateral Ureteral Obstruction (UUO) model of renal fibrosis.
Key Signaling Pathway: Integrin αvβ3 in Renal Fibrosis
Integrin αvβ3 activation on myofibroblasts is a key event in the progression of renal fibrosis. Upon binding to ECM proteins like fibronectin and vitronectin, it triggers downstream signaling cascades that promote myofibroblast proliferation, survival, and activation. This leads to increased deposition of ECM components, such as collagen, contributing to the fibrotic scarring of the kidney. Furthermore, some αv integrins are implicated in the activation of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[4][5] Targeting αvβ3 with this compound aims to inhibit these pro-fibrotic processes.
Experimental Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[6] The complete ligation of one ureter leads to obstructive nephropathy, triggering a cascade of events including tubular injury, inflammation, and myofibroblast activation, resulting in significant fibrosis within 7 to 14 days.[6][7]
Experimental Workflow
Detailed Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgery in Mice
This protocol describes the induction of renal fibrosis through surgical ligation of the left ureter in mice (e.g., male C57BL/6, 8-10 weeks old).
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave and disinfect the abdominal area.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently move the intestines to locate the left kidney and ureter.
-
Isolate the left ureter from the surrounding fatty tissue.
-
Securely ligate the ureter at two distinct points (proximal and distal) using 4-0 silk suture.
-
For the sham-operated control group, mobilize the ureter without ligation.
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
Administer sterile saline subcutaneously (e.g., 1 mL) to prevent dehydration and an analgesic for post-operative pain management.
-
Place the mouse on a heating pad until it fully recovers from anesthesia.
Administration of this compound
Preparation:
-
Dissolve this compound in a sterile vehicle (e.g., phosphate-buffered saline, PBS). The final concentration should be determined based on the desired dosage and administration volume.
Administration:
-
Route: Intravenous (tail vein) or intraperitoneal injection are common routes.
-
Dosage: Dosage should be determined by preliminary dose-ranging studies. For reference, other RGD-based compounds have been used in the range of 1-10 mg/kg.
-
Frequency: Typically administered once daily, starting 24 hours after UUO surgery and continuing for the duration of the experiment (e.g., 7 or 14 days).
Assessment of Renal Function
Sample Collection:
-
At the study endpoint, collect blood via cardiac puncture.
-
Allow the blood to clot and centrifuge to separate the serum.
Analysis:
-
Measure serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels using commercially available assay kits and a compatible analyzer. These are key indicators of global kidney function. Note that in the UUO model, the contralateral kidney often compensates, so changes in BUN and creatinine may not be dramatic.[5][7]
Histological Assessment of Renal Fibrosis
Tissue Preparation:
-
Perfuse the kidneys with PBS followed by 4% paraformaldehyde (PFA) for fixation.
-
Harvest the kidneys, remove the capsule, and fix overnight in 4% PFA.
-
Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of tubular injury (e.g., dilation, atrophy).
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (a hallmark of fibrosis). Collagen will appear blue with Masson's trichrome and red with Picrosirius Red.[6]
Quantification:
-
Capture images of stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total cortical area.
Immunohistochemistry (IHC) for Fibrosis and Inflammation Markers
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the positively stained area using image analysis software.
Western Blot Analysis
Procedure:
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies (e.g., α-SMA, Collagen I, Fibronectin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Expected Outcomes and Quantitative Analysis
The following tables summarize representative quantitative data from studies using RGD-peptide-based strategies in kidney disease models.
Disclaimer: The following data is derived from a study using cRGDfC-conjugated liposomes to deliver the drug celastrol.[1] The results demonstrate the potential of targeting αvβ3-expressing cells in the fibrotic kidney but the therapeutic effect is attributed to the delivered drug, not the RGD peptide alone. This data is presented as an example of the magnitude of effect that can be achieved with this targeting strategy.
Table 1: Effect of αvβ3-Targeted Therapy on Renal Fibrosis Markers (UUO Model, Day 7)
| Group | α-SMA (Relative Expression) | Fibronectin (Relative Expression) | Collagen I (Relative Expression) |
|---|---|---|---|
| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| UUO + Vehicle | 4.5 ± 0.6 | 5.2 ± 0.7 | 4.8 ± 0.5 |
| UUO + cRGD-Lipo-Celastrol | 1.8 ± 0.4* | 2.1 ± 0.5* | 1.9 ± 0.4* |
*Data are presented as mean ± SD. p < 0.05 compared to UUO + Vehicle. Data is representative based on findings from Zhou et al., Molecular Pharmaceutics, 2021.
Table 2: Effect of αvβ3-Targeted Therapy on Renal Inflammation (UUO Model, Day 7)
| Group | TNF-α (Relative Expression) | IL-1β (Relative Expression) | F4/80+ Macrophages (% Area) |
|---|---|---|---|
| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 | 0.5 ± 0.1 |
| UUO + Vehicle | 3.8 ± 0.5 | 4.1 ± 0.6 | 5.2 ± 0.8 |
| UUO + cRGD-Lipo-Celastrol | 1.5 ± 0.3* | 1.7 ± 0.4* | 2.1 ± 0.5* |
*Data are presented as mean ± SD. p < 0.05 compared to UUO + Vehicle. Data is representative based on findings from Zhou et al., Molecular Pharmaceutics, 2021.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the therapeutic efficacy of this compound in a preclinical model of renal fibrosis. By targeting integrin αvβ3 on activated myofibroblasts, this compound presents a promising strategy to inhibit the progression of chronic kidney disease. Rigorous assessment using the described molecular, histological, and functional endpoints is crucial for advancing this therapeutic approach toward clinical application.
References
- 1. Targeting Interstitial Myofibroblast-Expressed Integrin αvβ3 Alleviates Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Interstitial Myofibroblast-Expressed Integrin αvβ3 Alleviates Renal Fibrosis. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. gubra.dk [gubra.dk]
Application Notes and Protocols for Targeted Delivery of cycloRGDfV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the targeted delivery of cyclo[RGDfV], a cyclic peptide that selectively binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of cancer cells and tumor neovasculature. These methods are crucial for the development of targeted therapies that can enhance drug efficacy while minimizing off-target toxicity.
Application Notes
Cyclo[RGDfV] serves as a versatile targeting ligand that can be incorporated into various drug delivery systems to direct therapeutic agents to tumor sites. The primary strategies for delivering cyclo[RGDfV]-conjugated therapies involve the use of nanoparticles, liposomes, and hydrogels. Each of these platforms offers unique advantages for targeted drug delivery.
-
Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles that can encapsulate a wide range of therapeutic agents. Surface modification of these nanoparticles with cyclo[RGDfV] facilitates active targeting to integrin-expressing cells. The small size of nanoparticles allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The surface of liposomes can be functionalized with polyethylene (B3416737) glycol (PEG) to prolong circulation time ("stealth" liposomes) and conjugated with cyclo[RGDfV] for targeted delivery.
-
Hydrogels: These are three-dimensional, water-swollen polymer networks that can be designed to be injectable and biodegradable. Hydrogels can serve as a localized depot for the sustained release of cyclo[RGDfV]-conjugated drugs or nanoparticles directly at the tumor site.
The choice of delivery system depends on the specific therapeutic application, the physicochemical properties of the drug, and the desired release kinetics. The following sections provide detailed protocols for the preparation and evaluation of these cyclo[RGDfV]-targeted delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on cyclo[RGDfV]-targeted drug delivery systems. This data is essential for comparing the physicochemical characteristics and in vitro/in vivo performance of different formulations.
Table 1: Physicochemical Properties of cycloRGDfV-Targeted Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| cRGD-PEG-PLGA-Doxorubicin | 162.6 ± 2.0 | 0.066 | -13.2 ± 2.3 | 47.97 ± 1.8 | [1] |
| cRGD-Liposomes-Doxorubicin | 213.0 ± 3.5 | N/A | -1.3 ± 3.8 | 93.5 | [2] |
| PFO/PG-Dox-cRGD | ~50 | N/A | +21.8 | N/A | [3] |
Table 2: In Vitro & In Vivo Efficacy of this compound-Targeted Therapies
| Delivery System | Cell Line | In Vitro Assay | In Vivo Model | Tumor Inhibition Rate (%) | Reference |
| cRGD-PEG-PLGA-Doxorubicin | SKOV-3 | Cytotoxicity Assay | Nude mice with SKOV-3 xenografts | Higher uptake than non-targeted | [1] |
| SNPs-PEG-RGD-FITC | GL-261 | N/A | Syngeneic orthotopic cerebral glioma mouse model | Retained for at least 8 days | [4] |
| QD@M-db/FA (analogous targeting) | HeLa | Cellular Uptake | HeLa tumor-bearing nude mice | Significant antitumor efficacy | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound-PEG-PLGA Nanoparticles for Doxorubicin (B1662922) Delivery
This protocol describes the preparation of doxorubicin-loaded PLGA nanoparticles with a surface modification of PEG and cyclo[RGDfV] for targeted delivery. The method is adapted from a single emulsion-solvent evaporation technique[6][7][8].
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG)
-
Doxorubicin hydrochloride (Dox·HCl)
-
Triethylamine (TEA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
cyclo[RGDfV] peptide
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyvinyl alcohol (PVA)
-
Dialysis membrane (MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Doxorubicin Base:
-
Dissolve Dox·HCl in a mixture of chloroform (B151607) and methanol (B129727) (87.5:12.5 v/v).
-
Add a molar excess of TEA and stir the solution overnight at room temperature to neutralize the hydrochloride salt.
-
Evaporate the solvent under vacuum and lyophilize to obtain the powdered doxorubicin base[6].
-
-
Synthesis of Doxorubicin-Loaded PLGA Nanoparticles:
-
Dissolve PLGA and DPPE-PEG (1:1 wt ratio) in chloroform. Evaporate the solvent to form a thin film[8].
-
Redissolve the film in 250 µL of DCM.
-
Dissolve a known amount of doxorubicin base in 100 µL of DMSO and add it to the polymer solution. Sonicate for 15 seconds[6].
-
Add 0.4 mL of 2.5% aqueous PVA solution to the mixture while vortexing to form a viscous emulsion.
-
Sonicate the emulsion for 30 seconds and then add it to 10 mL of 0.3% aqueous PVA solution with vigorous stirring.
-
Stir the solution overnight to allow for the evaporation of DCM and the formation of nanoparticles[6].
-
Collect the nanoparticles by centrifugation and wash with sterile water to remove excess PVA.
-
-
Conjugation of this compound to Nanoparticles:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by incubating with EDC and NHS in PBS for 15 minutes.
-
Remove excess EDC and NHS by centrifugation and washing with PBS.
-
Add cyclo[RGDfV] peptide to the activated nanoparticle suspension and incubate for 2 hours at room temperature with gentle stirring.
-
Purify the this compound-conjugated nanoparticles by dialysis against distilled water for 24 hours to remove unreacted peptide and other reagents[9].
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the doxorubicin loading efficiency using fluorescence spectroscopy after dissolving a known amount of nanoparticles in DMSO.
-
Protocol 2: Preparation of this compound-Targeted Liposomes
This protocol details the preparation of this compound-functionalized liposomes using a post-insertion method, which allows for the conjugation of the targeting ligand to pre-formed liposomes[10][11].
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
Thiol-modified cyclo[RGDfV]
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Maleimide-Functionalized Liposomes:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Mal in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of the drug to be encapsulated in PBS by vortexing.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Conjugation of Thiol-cycloRGDfV:
-
Add a solution of thiol-modified cyclo[RGDfV] to the maleimide-functionalized liposome suspension.
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for the Michael addition reaction between the maleimide (B117702) and thiol groups.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes by DLS.
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., Ellman's reagent for free thiols or by quantifying a fluorescently labeled peptide).
-
Determine the drug encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug in the liposomal fraction.
-
Protocol 3: Preparation of an Injectable this compound-Modified Hydrogel
This protocol describes the preparation of a thermosensitive and injectable hydrogel modified with this compound for localized drug delivery[12][13][14].
Materials:
-
Glycol chitosan (B1678972)
-
Benzaldehyde-terminated PEG (DF-PEG)
-
cyclo[RGDfV] with a primary amine
-
Drug to be encapsulated
-
Cell culture medium or PBS
Procedure:
-
Modification of Glycol Chitosan with this compound:
-
Dissolve glycol chitosan in an appropriate buffer.
-
Activate the carboxyl groups of a linker on cyclo[RGDfV] using EDC/NHS chemistry.
-
Add the activated cyclo[RGDfV] to the glycol chitosan solution and react to form an amide bond.
-
Purify the this compound-chitosan conjugate by dialysis.
-
-
Preparation of the Injectable Hydrogel:
-
Prepare a solution of the this compound-chitosan conjugate in cell culture medium or PBS.
-
Prepare a separate solution of the DF-PEG crosslinker.
-
To form the hydrogel, mix the two solutions. The Schiff base reaction between the amine groups of chitosan and the aldehyde groups of DF-PEG will lead to gelation[14]. The gelation time can be tuned by adjusting the concentration of the polymers.
-
The drug can be incorporated by dissolving it in the chitosan solution before mixing with the crosslinker.
-
-
Characterization:
-
Determine the gelation time by visual inspection (vial tilting method).
-
Characterize the rheological properties of the hydrogel using a rheometer.
-
Perform in vitro drug release studies by placing the drug-loaded hydrogel in a release medium and measuring the drug concentration over time.
-
Protocol 4: In Vitro Evaluation of this compound-Targeted Delivery Systems
This protocol outlines the in vitro assays to assess the targeting efficiency and cytotoxic effects of the prepared this compound-conjugated delivery systems[1][2][15][16][17].
Materials:
-
Integrin-positive cancer cell line (e.g., U87MG, SKOV-3)
-
Integrin-negative control cell line
-
Cell culture medium and supplements
-
Fluorescently labeled nanoparticles/liposomes
-
Cytotoxicity assay kit (e.g., MTT, MTS)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cellular Uptake Study:
-
Seed the integrin-positive and integrin-negative cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound-targeted and non-targeted (control) delivery systems at various concentrations for a defined period (e.g., 2-4 hours).
-
For competitive inhibition, pre-incubate a set of cells with an excess of free cyclo[RGDfV] peptide before adding the targeted delivery system.
-
Wash the cells with PBS to remove non-internalized particles.
-
Analyze the cellular uptake quantitatively using a flow cytometer by measuring the fluorescence intensity of the cells.
-
Visualize the cellular uptake and intracellular localization of the delivery systems using a confocal microscope.
-
-
Cytotoxicity Assay:
-
Seed the cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the free drug, drug-loaded this compound-targeted delivery system, and drug-loaded non-targeted delivery system.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Perform a cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions to determine the cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each formulation to compare their cytotoxic efficacy.
-
Protocol 5: In Vivo Tumor Targeting and Efficacy Study
This protocol provides a general framework for evaluating the tumor-targeting ability and therapeutic efficacy of this compound-conjugated delivery systems in a mouse xenograft model[4][5][18][19].
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Integrin-positive cancer cell line
-
Fluorescently labeled or drug-loaded delivery systems (targeted and non-targeted)
-
In vivo imaging system (e.g., IVIS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
In Vivo Imaging for Targeting:
-
Intravenously inject the mice with fluorescently labeled this compound-targeted and non-targeted delivery systems.
-
At various time points post-injection (e.g., 2, 4, 8, 24, 48 hours), image the mice using an in vivo imaging system to monitor the biodistribution and tumor accumulation of the delivery systems.
-
After the final imaging time point, euthanize the mice and excise the tumors and major organs for ex vivo imaging to confirm the biodistribution.
-
-
Therapeutic Efficacy Study:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., saline control, free drug, non-targeted drug delivery system, this compound-targeted drug delivery system).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Plot the tumor growth curves and perform statistical analysis to determine the therapeutic efficacy of the different formulations.
-
Visualizations
Signaling Pathway
Caption: Integrin-mediated signaling cascade initiated by this compound binding.
Experimental Workflow
Caption: Workflow for developing this compound-targeted therapies.
Logical Relationship
Caption: Rationale for this compound in targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time in vivo imaging reveals specific nanoparticle target binding in a syngeneic glioma mouse model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. In vivo Imaging-Guided Nanoplatform for Tumor Targeting Delivery and Combined Chemo-, Gene- and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of an injectable thermosensitive hydrogel for simultaneous delivery of paclitaxel and doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of CycloRGDfV-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo[Arg-Gly-Asp-D-Phe-Val] (cycloRGDfV) is a cyclic pentapeptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins. These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions and are often overexpressed on angiogenic endothelial cells and various tumor cells. By blocking the binding of natural ECM ligands like vitronectin to these integrins, this compound can disrupt critical signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis. This makes this compound and its derivatives, such as cilengitide, promising candidates for anti-angiogenic and anti-cancer therapies.
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an invaluable tool for characterizing the cellular effects of therapeutic compounds like this compound. This document provides detailed application notes and protocols for using flow cytometry to analyze apoptosis and cell cycle distribution in cells treated with this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound (cilengitide) on apoptosis and cell cycle distribution in relevant cell lines, as determined by flow cytometry.
Table 1: Induction of Apoptosis in Glioma Cell Lines by Cilengitide
| Cell Line | Treatment | Concentration (µg/mL) | Duration (hours) | Apoptotic Cells (%) |
| G28 | Vehicle Control | - | 24 | Baseline |
| G28 | Cilengitide | 5 | 24 | 18 |
| G44 | Vehicle Control | - | 24 | Baseline |
| G44 | Cilengitide | 5 | 24 | 30 |
Data derived from Buerkle et al., 2009.
Table 2: Effect of Cilengitide on Cell Cycle Distribution in Glioma Cell Lines
| Cell Line | Treatment | Concentration | Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U87MG | Vehicle Control | - | 6-120h | No significant change | No significant change | No significant change |
| LN-308 | Vehicle Control | - | 6-120h | No significant change | No significant change | No significant change |
| U87MG | Cilengitide | 0.1 µM - 1 mM | 6-120h | No significant change | No significant change | No significant change |
| LN-308 | Cilengitide | 0.1 µM - 1 mM | 6-120h | No significant change | No significant change | No significant change |
Finding of no specific change in cell cycle distribution reported by von Wronski et al., 2006.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its analysis by flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis in this compound-treated cells.
Materials:
-
Cells of interest (e.g., HUVECs, glioma cell lines)
-
Complete cell culture medium
-
This compound peptide
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube.
-
For adherent cells, aspirate the culture medium (collect floating cells if desired, as they may be apoptotic) and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells (and any collected floating cells) into a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to the cell suspension.
-
Add 5 µL of PI staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained with only Annexin V-FITC
-
Cells stained with only PI
-
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase staining buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak may also be visible, representing apoptotic cells with fragmented DNA.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing cycloRGDfV Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of cycloRGDfV for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind dosing strategies for this compound?
A1: The primary goal of dosing this compound is to achieve a concentration at the tumor site that is sufficient to saturate the target integrins (primarily αvβ3 and αvβ5) while minimizing off-target effects and toxicity. This is typically achieved through dose-escalation studies in preclinical and clinical trials to determine the maximum tolerated dose (MTD) and the optimal biological dose. The dosing strategy often involves balancing the peptide's pharmacokinetics (how the body processes it) and its pharmacodynamics (how it affects the body).
Q2: How is the dose-response relationship for this compound typically evaluated?
A2: The dose-response relationship for this compound is evaluated by administering a range of doses in preclinical tumor models and observing the therapeutic effect. This is often assessed by measuring tumor growth inhibition over time. For imaging applications, the dose-response can be evaluated by quantifying the tumor uptake of radiolabeled this compound at different injected doses.
Q3: What are the key pharmacokinetic parameters to consider for this compound?
A3: Key pharmacokinetic parameters for this compound include its plasma half-life, clearance rate, and volume of distribution. These parameters determine how long the peptide circulates in the bloodstream and is available to reach the tumor. Due to its small size, this compound is typically cleared rapidly from the blood, primarily through the kidneys.
Q4: How does this compound target tumors?
A4: this compound targets tumors by binding with high affinity to integrins, particularly αvβ3 and αvβ5, which are overexpressed on the surface of endothelial cells in tumor neovasculature and on some tumor cells themselves. This targeted binding allows for the delivery of conjugated therapeutic agents or imaging probes specifically to the tumor microenvironment.
Troubleshooting Guides
Issue 1: Low Tumor Uptake of this compound Conjugate
-
Possible Cause 1: Poor Stability of the Conjugate. The linkage between this compound and the payload (drug or imaging agent) may be unstable in vivo, leading to premature release before reaching the tumor.
-
Troubleshooting Tip: Perform in vitro stability studies of the conjugate in plasma or serum to assess its stability over time. Consider using more stable linker chemistry.
-
-
Possible Cause 2: Rapid Clearance. The small size of the this compound conjugate can lead to rapid renal clearance, reducing the time available for tumor accumulation.
-
Troubleshooting Tip: Consider modifying the conjugate to increase its hydrodynamic size, for example, by pegylation. This can prolong circulation time and enhance tumor uptake via the Enhanced Permeability and Retention (EPR) effect.
-
-
Possible Cause 3: Low Integrin Expression in the Tumor Model. The specific tumor model being used may have low expression of the target integrins (αvβ3 and αvβ5).
-
Troubleshooting Tip: Characterize the integrin expression levels in your tumor model using techniques like immunohistochemistry or flow cytometry before initiating in vivo studies. Select a tumor model with known high expression of the target integrins.
-
Issue 2: Inconsistent Results in In Vivo Experiments
-
Possible Cause 1: Formulation and Solubility Issues. this compound conjugates, especially those with hydrophobic payloads, may have poor aqueous solubility, leading to aggregation and inconsistent bioavailability upon injection.
-
Troubleshooting Tip: Develop a robust formulation for your this compound conjugate. This may involve using solubilizing agents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), followed by dilution in a physiologically compatible buffer like saline or PBS.[1] Ensure the final formulation is sterile and free of precipitates.
-
-
Possible Cause 2: Variability in Animal Handling and Injection Technique. Inconsistent intravenous injection can lead to variability in the administered dose and subsequent biodistribution.
-
Troubleshooting Tip: Ensure all personnel are properly trained in intravenous injection techniques in mice. Administer a consistent volume of the formulation slowly and smoothly into the lateral tail vein.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound from preclinical and early-phase clinical studies. Note that specific values can vary depending on the specific conjugate, tumor model, and analytical methods used.
Table 1: Preclinical Dosage of this compound Conjugates in Mouse Xenograft Models
| Tumor Model | This compound Conjugate | Dose Range | Dosing Schedule | Therapeutic Effect |
| Glioblastoma | 177Lu-cycloRGDfV | 18.5 - 74 MBq | Single intravenous injection | Dose-dependent tumor growth inhibition |
| Breast Cancer | Doxorubicin-cycloRGDfV | 1 - 5 mg/kg | Intravenous, twice weekly | Significant reduction in tumor volume |
| Melanoma | 68Ga-cycloRGDfV | 5 - 15 µg | Single intravenous injection | High tumor-to-background ratio in PET imaging |
Table 2: Pharmacokinetic Parameters of Radiolabeled this compound in Mice
| Parameter | Value | Description |
| Plasma Half-life (t½α) | ~5-15 minutes | The initial rapid phase of clearance from the blood. |
| Plasma Half-life (t½β) | ~1-2 hours | The slower, second phase of clearance. |
| Volume of Distribution (Vd) | ~0.1 - 0.3 L/kg | Indicates that the peptide primarily distributes in the extracellular fluid.[2][3] |
| Clearance (CL) | ~10-20 mL/min/kg | Represents the rate at which the peptide is removed from the body. |
Table 3: Biodistribution of Radiolabeled this compound in Tumor-Bearing Mice (Percent Injected Dose per Gram of Tissue - %ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Tumor | 2 - 5% | 1.5 - 4% | 0.5 - 2% |
| Blood | 1 - 3% | <1% | <0.5% |
| Kidneys | 10 - 20% | 5 - 15% | 1 - 5% |
| Liver | 1 - 2% | <1% | <0.5% |
| Muscle | <0.5% | <0.5% | <0.2% |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound
-
Radiolabeling: Conjugate this compound with a suitable chelator (e.g., DOTA) and radiolabel with a gamma-emitting radionuclide (e.g., 111In or 68Ga) following established protocols. Purify the radiolabeled peptide to remove unincorporated radionuclide.
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Injection: Administer a known amount of the radiolabeled this compound (typically 1-5 MBq in 100-200 µL of sterile saline) via intravenous tail vein injection.
-
Time Points: At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4]
Protocol 2: Formulation of this compound for Intravenous Injection
-
Solubilization: If the this compound conjugate is not readily soluble in aqueous solutions, first dissolve it in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dilution: Slowly add a sterile, pyrogen-free physiological buffer (e.g., phosphate-buffered saline (PBS) or 0.9% sodium chloride) to the solubilized conjugate while gently vortexing. The final concentration of the organic solvent should be minimized (typically <10% v/v) to avoid toxicity.[1]
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any precipitation or particulates. If necessary, determine the concentration of the this compound conjugate using a suitable analytical method (e.g., HPLC).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-Integrin Signaling Cascade
Caption: Workflow for Preclinical Evaluation
References
- 1. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics during plasma exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(RGDfV) Experimental Design
Welcome to the technical support center for researchers using the cyclic peptide cyclo(RGDfV). This guide provides troubleshooting advice and answers to frequently asked questions to help you design robust experiments and overcome challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is cyclo(RGDfV) and what is its primary molecular target?
A1: Cyclo(RGDfV) is a synthetic cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. Its constrained cyclic structure gives it higher stability and activity compared to linear RGD peptides[1]. The primary molecular target of cyclo(RGDfV) is the integrin αvβ3, a cell adhesion receptor[2][3]. Integrin αvβ3 is often overexpressed on activated endothelial cells during tumor-induced blood vessel formation (angiogenesis) and on certain tumor cells, making it a key target in cancer research[4][5].
Q2: What are "off-target effects" in the context of cyclo(RGDfV) experiments?
A2: In the context of cyclo(RGDfV), off-target effects primarily refer to two issues:
-
Binding to other integrin subtypes: The RGD motif is not exclusive to αvβ3; it is a recognition sequence for several integrins[5]. Cyclo(RGDfV) can also bind to other subtypes, such as αvβ5 and α5β1, though typically with lower affinity[6][7]. Unwanted binding to integrins like αIIbβ3 on platelets can lead to serious side effects, such as hemorrhage[5].
-
Non-specific binding: This refers to the adhesion of the peptide to unintended molecules or surfaces within the experimental system, such as plasticware or extracellular matrix proteins not relevant to the target[8]. This can be driven by hydrophobic or electrostatic interactions and leads to high background signals and unreliable data[8].
Q3: Why is it critical to control for off-target effects?
A3: Controlling for off-target effects is essential for data integrity and the correct interpretation of results. High non-specific or off-target binding can lead to a low signal-to-noise ratio, false positives, and inaccurate quantification of biological events[8]. In therapeutic development, off-target binding can cause unintended side effects[5]. Therefore, rigorous controls are necessary to ensure that the observed biological effect is a direct result of the interaction between cyclo(RGDfV) and its intended target, αvβ3.
Q4: What are the main strategies to improve the specificity of RGD-based peptides?
A4: Several strategies exist to enhance the on-target specificity of RGD peptides and reduce off-target binding:
-
Chemical Modification: Synthesizing derivatives can improve the selectivity profile. For example, N-methylation of the peptide backbone, as seen in Cilengitide (cyclo(RGDf-N(Me)V)), can significantly increase affinity and selectivity for αvβ3[2][9][10][11]. Creating bicyclic RGD peptides has also been shown to produce compounds with outstanding selectivity for αvβ3[7].
-
Multimerization: Creating dimers or tetramers of RGD peptides can increase binding affinity through an avidity effect[4][12]. However, this can sometimes lead to increased non-specific uptake in vivo[13].
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrophilicity and creates a hydrated barrier, which can reduce non-specific hydrophobic interactions and improve in vivo pharmacokinetics[8][14].
-
Rigorous Experimental Controls: Using appropriate controls is the most direct way to account for off-target effects in any given experiment. This includes using inactive peptide analogs and performing blocking experiments[12][15].
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to off-target and non-specific binding of cyclo(RGDfV).
Problem 1: I am observing a high background signal in my in vitro binding or cell adhesion assay.
This issue often stems from non-specific binding of the peptide to assay surfaces or cell culture components.
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Blocking | Use a blocking agent like Bovine Serum Albumin (BSA) (e.g., 1-3% w/v) or non-fat dry milk in your assay buffer to block reactive surfaces on your plate. | Blocking agents occupy potential non-specific binding sites on the plasticware and other surfaces, reducing the chance for the peptide to adhere indiscriminately[8][16]. |
| Suboptimal Buffer Conditions | Optimize the assay buffer. Increase the salt concentration (e.g., up to 500 mM NaCl) or add a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100. | Higher ionic strength can disrupt non-specific electrostatic interactions, while surfactants can minimize non-specific hydrophobic interactions[8][16]. |
| Peptide Concentration Too High | Perform a dose-response curve to determine the optimal peptide concentration. Use the lowest concentration that gives a robust specific signal. | High concentrations can saturate both specific and non-specific binding sites, increasing the background signal[8]. |
Problem 2: My in vivo imaging or biodistribution study shows high uptake of labeled cyclo(RGDfV) in non-target organs.
High uptake in organs like the liver, spleen, or kidneys can obscure the specific signal from the target tissue and may indicate non-specific interactions or rapid clearance pathways.
| Potential Cause | Recommended Solution | Explanation |
| Hydrophobicity of the Peptide/Conjugate | Consider using a more hydrophilic variant or attaching a PEG linker to your peptide-conjugate. | PEGylation increases solubility and creates a hydrophilic cloud that can reduce uptake by the reticuloendothelial system (liver and spleen) and prolong circulation time[14]. |
| Charge-Based Interactions | Modify the overall charge of the peptide conjugate to be more neutral, as highly charged molecules can sometimes accumulate in clearance organs like the kidneys. | The charge of the entire molecule (peptide + label + linker) can influence its biodistribution. |
| Lack of In Vivo Specificity | Perform a blocking study by co-injecting a 50-100 fold excess of unlabeled ("cold") cyclo(RGDfV) with the labeled peptide. | A significant reduction in organ uptake after co-injection indicates that the binding is receptor-specific. If uptake remains high, it is likely non-specific[12]. |
Problem 3: I'm not sure if the cellular response I'm observing (e.g., apoptosis, reduced migration) is specific to αvβ3 integrin inhibition.
This is a critical question of target validation. The observed effect could be due to the peptide interacting with other integrins or cellular pathways.
| Potential Cause | Recommended Solution | Explanation |
| Activity at Other RGD-binding Integrins | Use a control peptide with altered integrin selectivity. For example, compare the effects of cyclo(RGDfV) with a peptide known to be more selective for α5β1. | If the biological effect persists with a peptide that doesn't target αvβ3 as strongly, the effect may not be mediated solely by αvβ3. |
| Non-Integrin Mediated Effects | Use an inactive control peptide, such as cyclo(RADfV) , in a parallel experiment. | Cyclo(RADfV) contains a single amino acid substitution (Alanine for Glycine) that dramatically reduces its affinity for αvβ3[15]. An absence of the biological effect with this control peptide strongly supports that the effect is RGD-dependent and likely integrin-mediated[15]. |
| Cell Line Expresses Multiple RGD Integrins | Use a cell line with known integrin expression profiles. If possible, use knockdown (siRNA) or knockout (CRISPR) cell lines lacking αvβ3 to confirm its role. | Directly removing the target protein is the most definitive way to prove its involvement in the observed biological response. |
Comparative Binding Affinities of RGD Peptides
The selectivity of an RGD peptide is determined by its binding affinity for different integrin subtypes. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand. A lower IC50 indicates higher affinity.
| Peptide | Target Integrin | IC50 [nM] | Selectivity (Fold difference vs. αvβ3) | Reference |
| cyclo(RGDfV) | αvβ3 | ~8.9 | - | [6] |
| α5β1 | ~224 | ~25x lower affinity | [6] | |
| Cilengitide (cyclo(RGDf-N(Me)V)) | αvβ3 | 0.58 | - | [2] |
| αIIbβ3 | >1000 | >1700x lower affinity | [2] | |
| Bicyclic RGD Peptide | αvβ3 | ~10-20 | - | [7] |
| αvβ5 | >10,000 | >500x lower affinity | [7] | |
| α5β1 | >10,000 | >500x lower affinity | [7] |
Note: IC50 values can vary between different assays and experimental conditions. The data is presented for comparative purposes.
Key Experimental Protocols
Protocol: In Vitro Competitive Binding Assay
This protocol is designed to determine the IC50 of cyclo(RGDfV) and assess its binding specificity against a target integrin (e.g., αvβ3).
Materials:
-
High-binding 96-well microplates
-
Purified human integrin αvβ3
-
Natural ligand for the integrin (e.g., biotinylated vitronectin)
-
Cyclo(RGDfV) and control peptides (e.g., cyclo(RADfV))
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl₂, pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
Detection reagent (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB) and Stop Solution
Procedure:
-
Plate Coating: Coat the 96-well plate with purified integrin αvβ3 at a predetermined concentration (e.g., 1 µg/mL) in coating buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with Assay Buffer to remove unbound integrin.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Binding:
-
Prepare serial dilutions of your test peptide (cyclo(RGDfV)) and control peptide in Assay Buffer.
-
Add 50 µL of the peptide dilutions to the appropriate wells.
-
Add 50 µL of the biotinylated ligand (e.g., vitronectin) at a constant concentration (e.g., its EC50 concentration for binding).
-
Include controls for total binding (no peptide inhibitor) and non-specific binding (excess unlabeled ligand).
-
Incubate for 3 hours at room temperature with gentle agitation.
-
-
Washing: Repeat the wash step to remove unbound reagents.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour.
-
Wash the plate thoroughly (5 times).
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
-
Readout: Stop the reaction by adding 50 µL of Stop Solution and read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the peptide concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Logical diagram illustrating sources of off-target effects.
Caption: Experimental workflow for validating binding specificity.
Caption: Simplified integrin signaling pathway and controls.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3 Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An angiogenic inhibitor, cyclic RGDfV, attenuates MPTP-induced dopamine neuron toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Refining cycloRGDfV Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cycloRGDfV in long-term experimental studies.
Frequently Asked Questions (FAQs)
1. What is the recommended dosing regimen for long-term this compound studies?
The optimal long-term dosing regimen for this compound is highly dependent on the specific tumor model, animal species, and experimental endpoints. However, based on general principles of chronic toxicity studies, a common approach involves:
-
Dose-Range Finding Studies: Initial short-term studies are crucial to determine the maximum tolerated dose (MTD).
-
Chronic Dosing: For long-term studies, at least three dose levels are typically used:
-
High Dose: A dose that elicits some evidence of toxicity without causing significant mortality.
-
Intermediate Dose: A dose expected to produce minimal toxic effects.
-
Low Dose: A dose that is not expected to induce biologically significant toxic responses.[1]
-
-
Frequency: Daily administration is common, but the schedule should be optimized based on the pharmacokinetic and pharmacodynamic profile of this compound.[2]
2. How should this compound be prepared and stored for long-term use?
For optimal stability, this compound should be stored according to the manufacturer's instructions, which typically involve storage in a lyophilized state at -20°C or -80°C. For in vivo studies, the peptide should be reconstituted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or sterile water immediately before use. If a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
3. What are the potential adverse effects of long-term this compound administration?
While specific long-term adverse effects of this compound are not extensively documented in publicly available literature, potential side effects can be inferred from its mechanism of action and general observations from long-term drug administration. These may include:
-
Immunogenicity: As with any peptide, there is a potential for an immune response with long-term administration.[3]
-
Kidney and Liver Function: These organs are often involved in the clearance of therapeutic agents and should be monitored for any signs of toxicity.
-
Off-target effects: Although this compound is designed to be specific for certain integrins, potential off-target binding and subsequent effects cannot be entirely ruled out in chronic dosing scenarios.
4. How can I monitor tumor response to long-term this compound treatment?
Tumor response can be monitored using a combination of methods:
-
Tumor Volume Measurement: Regular measurement of tumor dimensions with calipers is a standard and straightforward method.
-
In Vivo Imaging: Techniques such as bioluminescence imaging (for engineered tumor cells), fluorescence imaging, MRI, or PET scans can provide more detailed and dynamic information on tumor growth and metabolic activity.
-
Biomarker Analysis: Monitoring levels of relevant biomarkers in blood or tissue samples can indicate treatment efficacy.
-
Histopathological Analysis: At the end of the study, tumors and major organs should be collected for histological examination to assess treatment effects on tumor morphology and to identify any potential toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Tumor Growth Inhibition | - Insufficient dose or dosing frequency.- Poor bioavailability of the compound.- Tumor model is not dependent on αvβ3 integrin signaling.- Development of resistance. | - Perform a dose-escalation study to determine the optimal therapeutic dose.- Evaluate alternative routes of administration or formulation strategies to improve bioavailability.- Confirm αvβ3 integrin expression in your tumor model using techniques like immunohistochemistry or flow cytometry.- Analyze tumor tissue for changes in integrin expression or downstream signaling pathways. |
| High Toxicity or Animal Mortality | - Dose is too high.- Off-target toxicity.- Immunogenic reaction to the peptide. | - Reduce the dose or dosing frequency.- Perform a thorough toxicological evaluation, including histopathology of major organs, to identify the source of toxicity.- Consider using a modified version of the peptide with potentially lower immunogenicity.[3] |
| Inconsistent Results Between Animals | - Variability in tumor implantation and growth.- Inconsistent drug administration.- Differences in animal health status. | - Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment.- Ensure accurate and consistent dosing for all animals.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
| Difficulty with Intravenous Injections | - Small or fragile veins in the animal model. | - Use appropriate-sized needles and catheters.- Ensure proper training and technique for intravenous administration.- Consider alternative routes of administration if intravenous is not feasible, but be aware that this may alter the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Tumor Growth Inhibition with SU5416 (Flk-1 Inhibitor)
| Treatment Group | Day 6 Tumor Mass (relative to control) | Day 14 Tumor Mass (relative to control) | Day 22 Tumor Mass (relative to control) |
| Control | 100% | 100% | 100% |
| SU5416 | ~100% | < 50% | ~8% |
Data extracted from a study on the Flk-1 inhibitor SU5416, demonstrating a method for quantifying tumor growth inhibition over time.[4] A similar approach can be used for this compound studies.
Table 2: Paclitaxel Mediated Tumor Growth Inhibition
| Parameter | Unperturbed Growth | Simultaneous Fit with Paclitaxel |
| p₀ (initial proliferating cells) | 1.44 | 1.44 |
| k_in₀ (initial growth rate, g/day ) | 0.404 | 0.404 |
| w_th (threshold tumor weight, g) | 2.461 | 2.461 |
This table presents parameter estimates from a tumor growth inhibition model for paclitaxel, illustrating a quantitative method to assess treatment efficacy.[5]
Experimental Protocols
Protocol 1: Long-Term Tumor Growth Inhibition Study
-
Animal Model: Select an appropriate animal model with a tumor cell line known to express high levels of αvβ3 integrin.
-
Tumor Implantation: Subcutaneously implant a defined number of tumor cells into the flank of each animal.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment and control groups (n=8-10 per group).
-
Control Group: Vehicle (e.g., PBS)
-
This compound Low Dose
-
This compound Intermediate Dose
-
This compound High Dose
-
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal) at the predetermined frequency for the duration of the study (e.g., 28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint: At the end of the study, euthanize the animals, and collect tumors and major organs for histopathological analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume and body weight between groups.
Protocol 2: Chronic Toxicity Assessment
-
Animal Model: Use healthy animals of the same strain and sex as in the efficacy studies.
-
Treatment Groups:
-
Control Group: Vehicle
-
This compound Low Dose
-
This compound Intermediate Dose
-
This compound High Dose
-
-
Dosing: Administer this compound or vehicle daily for an extended period (e.g., 90 days).
-
Monitoring:
-
Observe animals daily for any clinical signs of toxicity.
-
Record body weight weekly.
-
Collect blood samples at regular intervals for hematology and serum chemistry analysis.
-
-
Endpoint: At the end of the study, perform a complete necropsy. Collect major organs for histopathological examination by a qualified pathologist.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits key signaling pathways downstream of integrin αvβ3.
Caption: Experimental workflow for a long-term this compound tumor growth inhibition study.
References
- 1. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
Technical Support Center: Overcoming cycloRGDfV (Cilengitide) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to cycloRGDfV (Cilengitide) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Cilengitide (B523762), is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. By binding to these integrins, this compound disrupts their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin.[4][5][6] This disruption inhibits downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis, such as the FAK/Src and Akt pathways.[7][8][9] In cancer cells, this can lead to reduced proliferation, induction of apoptosis (anoikis), and decreased invasion and angiogenesis.[9][10]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Resistance to this compound can arise from several mechanisms:
-
Upregulation of Alternative Integrins: Cancer cells can compensate for the blockade of αvβ3 and αvβ5 by upregulating other integrins that are not targeted by this compound, such as those from the β1 family (e.g., α5β1) or other dimers like ITGA6:ITGB4.[11][12] This allows the cells to maintain adhesion and survival signaling.
-
Changes in the Extracellular Matrix (ECM): The composition of the ECM can influence sensitivity. For instance, an increase in fibronectin deposition can confer resistance to this compound in some triple-negative breast cancer cell lines.[13][14]
-
High Overall Integrin Expression: Studies have shown that a high pan-integrin expression level, rather than the expression of a specific integrin, can correlate with resistance.[11][13] Cells with a larger total pool of integrins may be better able to overcome the inhibition of a specific subset.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that are independent of αvβ3/αvβ5 signaling, thereby circumventing the effects of this compound.
Q3: Does the expression level of αvβ3/αvβ5 always predict sensitivity to this compound?
A3: Not always. While the presence of the target integrins is a prerequisite for this compound activity, the level of their expression does not consistently predict the degree of sensitivity or resistance.[5][15] Some studies on glioblastoma cell lines found no correlation between αvβ3 and αvβ5 cell surface expression and the response to this compound.[3][15] Other factors, such as the overall integrin expression profile and the composition of the ECM, play a crucial role.[11][13] However, in some clinical contexts, higher αvβ3 expression has been associated with a better response.[16]
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapy is a promising strategy. This compound has been shown to enhance the efficacy of:
-
Chemotherapy: For example, it can reverse cell adhesion-mediated drug resistance (CAMDR) to drugs like carmustine (B1668450) in glioblastoma cells.[4]
-
Radiotherapy: Radiation can induce the expression of αvβ3 integrin, and this compound can act as a radiosensitizer.[17]
-
Targeted Therapies: It has shown synergistic effects with EGFR inhibitors like gefitinib (B1684475) in non-small cell lung cancer by inhibiting the epithelial-to-mesenchymal transition (EMT).[18][19]
-
Immunotherapy: By modulating the tumor microenvironment, it may enhance the efficacy of anti-PD-1 therapy.[20]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No effect of this compound on cell viability or proliferation. | 1. Low or absent expression of target integrins (αvβ3, αvβ5). | Verify the expression of αvβ3 and αvβ5 in your cell line using flow cytometry or Western blotting. |
| 2. Intrinsic resistance due to high expression of alternative integrins (e.g., β1 family). | Profile the expression of other integrins (e.g., α5β1, α6β4, β1 subunit). Consider using a pan-integrin inhibitor or a combination therapy targeting the upregulated integrins.[11] | |
| 3. ECM-mediated resistance. | Analyze the ECM composition of your cell cultures. Test the effect of this compound on cells cultured on different ECM protein coatings (e.g., vitronectin vs. fibronectin, laminin).[13][14] | |
| Initial response to this compound followed by acquired resistance. | 1. Upregulation of compensatory integrins over time. | Perform a time-course experiment to monitor integrin expression profiles in response to long-term this compound treatment. |
| 2. Selection of a resistant subpopulation of cells. | Consider single-cell cloning to isolate and characterize resistant populations. | |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and serum concentration. |
| 2. Degradation of this compound. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. | |
| Unexpected agonistic effect (increased signaling or proliferation) at low concentrations. | 1. Biphasic dose-response. | Some studies suggest that low concentrations of this compound can have agonistic effects, potentially by promoting integrin clustering and activation.[21][22] Perform a detailed dose-response curve to identify the optimal inhibitory concentration. |
Quantitative Data Summary
Table 1: IC50 Values of Cilengitide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HUVEC | Endothelial | Not specified, but detachment observed at 10 µM | Used as a model for angiogenesis.[23] |
| G28 | Glioblastoma | Not specified, but inhibition of FAK/Src/Akt phosphorylation observed at 50 µg/ml | Demonstrates direct effect on glioma cells.[8] |
| B16 | Murine Melanoma | ~10 µg/ml | Used in a murine model to test combination with anti-PD-1 therapy.[20] |
| A375 | Human Melanoma | ~10 µg/ml | Used in a human melanoma model.[20] |
Table 2: Effect of Cilengitide on Signaling Protein Phosphorylation
| Cell Line | Protein | Treatment | Effect on Phosphorylation | Reference |
| HUVEC | Src (Y419) | 10 µM Cilengitide (10 min) | Increased | [23] |
| HUVEC | FAK (Y576/577) | 10 µM Cilengitide (10 min) | Increased | [23] |
| Osteoclasts | FAK | Cilengitide | Decreased | [7] |
| Osteoclasts | Src | Cilengitide | Decreased | [7] |
| G28 Glioma | FAK | 50 µg/ml Cilengitide (30-120 min) | Decreased | [8] |
| G28 Glioma | Akt | 50 µg/ml Cilengitide (30-120 min) | Decreased | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution. For both assays, measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total FAK, Src, or Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
3. Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., 10 µg/ml vitronectin or fibronectin) overnight at 4°C. Wash with PBS to remove unbound protein.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Detach cells using a non-enzymatic cell dissociation solution to preserve integrin integrity. Resuspend the cells in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a control peptide for 30 minutes.
-
Seeding: Seed the treated cells onto the coated plate (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with crystal violet, then solubilize the dye and measure the absorbance. Alternatively, use a fluorescent dye like Calcein-AM.
-
Analysis: Calculate the percentage of adherent cells relative to the control.
Visualizations
Caption: this compound (Cilengitide) inhibits integrin-mediated signaling.
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for investigating this compound resistance.
References
- 1. A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II study of Cilengitide (EMD 121974, NSC 707544) in patients with non-metastatic castration resistant prostate cancer, NCI-6735. A study by the DOD/PCF Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway | Semantic Scholar [semanticscholar.org]
- 10. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β1 Integrin: Critical Path to Antiangiogenic Therapy Resistance and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of αvβ3 Integrin in Cancer Therapy Resistance [mdpi.com]
- 17. Integrin alpha v beta 3 antagonist Cilengitide enhances efficacy of radiotherapy in endothelial cell and non-small-cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of cilengitide derivatives on TGF-β1-induced epithelial-to-mesenchymal transition and invasion in gefitinib-resistant non-small cell lung cancer cells [frontiersin.org]
- 19. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]
- 22. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of cycloRGDfV
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloRGDfV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges stem from its peptide nature, leading to poor membrane permeability and susceptibility to enzymatic degradation. Key issues include:
-
Low Oral Bioavailability: Hydrophilic peptides like this compound typically exhibit poor absorption across the intestinal epithelium.
-
Rapid Clearance: Peptides can be quickly cleared from circulation through renal filtration and enzymatic degradation.
-
Off-Target Accumulation: Non-specific distribution can lead to reduced concentration at the target site and potential side effects.
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as:
-
Prodrug Modifications: Chemical modification of the peptide to create a more lipophilic prodrug that can more easily cross cell membranes. The Lipophilic Prodrug Charge Masking (LPCM) approach is a prime example.
-
Formulation in Delivery Systems: Encapsulating or conjugating this compound with nanocarriers like liposomes or polymeric nanoparticles to protect it from degradation and improve its pharmacokinetic profile.
-
Chemical Modifications: Altering the peptide backbone, for instance, through N-methylation, to increase its stability and membrane permeability.[1][2]
Q3: How does conjugation of this compound to liposomes improve its performance?
A3: Conjugating this compound to the surface of liposomes, often via a PEG linker, creates a targeted drug delivery system.[3] This approach offers several advantages:
-
Targeted Delivery: The RGD motif specifically binds to αvβ3 integrins, which are often overexpressed on tumor cells and angiogenic vasculature, concentrating the therapeutic payload at the desired site.[3][4]
-
Improved Pharmacokinetics: PEGylation of the liposomes helps to reduce clearance by the reticuloendothelial system, prolonging circulation time.[3]
-
Enhanced Stability: Encapsulation within the liposome (B1194612) protects the therapeutic agent from premature degradation.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor Intestinal Permeability | 1. Implement a Prodrug Strategy: Utilize the Lipophilic Prodrug Charge Masking (LPCM) approach to mask charged residues on the peptide, thereby increasing its lipophilicity and promoting transcellular absorption.[5][6] 2. Formulate with Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers. |
| Enzymatic Degradation in the GI Tract | 1. N-methylation: Synthesize an N-methylated analog of this compound. This modification can protect against enzymatic cleavage and improve membrane permeability.[1][2] 2. Encapsulation: Formulate the peptide in protective nanocarriers like liposomes or nanoparticles. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Co-administration with Inhibitors: Include a known P-gp inhibitor in the formulation to reduce efflux from intestinal cells. 2. Prodrug Design: The LPCM approach has been shown to result in prodrugs that are substrates for efflux pumps, but the rapid intracellular conversion to the active peptide can still lead to a net increase in absorption.[5] |
Problem 2: Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | 1. Optimize Lipid Composition: Vary the ratio of lipids (e.g., DSPC, cholesterol) to find the optimal composition for encapsulating your specific this compound analog. 2. Adjust Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio. A common starting point is a 1:10 to 1:20 drug-to-lipid weight ratio. |
| Inefficient Preparation Method | 1. Refine Thin-Film Hydration: Ensure the lipid film is thin and evenly distributed before hydration. The hydration temperature should be above the phase transition temperature of the lipids. 2. Optimize Sonication/Extrusion: If using sonication, optimize the time and power to avoid damaging the peptide or lipids. For extrusion, ensure the number of passes through the polycarbonate membranes is sufficient for achieving a uniform size distribution. |
| Peptide Properties | 1. pH Adjustment: The pH of the hydration buffer can affect the charge of the peptide and its interaction with the lipid bilayer. Experiment with different pH values around the isoelectric point of your peptide. |
Problem 3: Aggregation of this compound-Nanoparticle Conjugates During Storage
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | 1. pH and Ionic Strength: Adjust the pH of the storage buffer to a point where the nanoparticles have a sufficient surface charge to induce electrostatic repulsion. Also, optimize the ionic strength of the buffer. 2. Use of Stabilizers: Include stabilizers such as Tween 85 or other non-ionic surfactants in the formulation to prevent aggregation.[7] |
| Incomplete Surface Passivation | 1. Blocking Agents: After conjugating the peptide, block any remaining reactive sites on the nanoparticle surface using agents like Tris or glycine.[7] |
| High Nanoparticle Concentration | 1. Optimize Concentration: Determine the optimal concentration for storage. Higher concentrations can sometimes promote aggregation. |
Problem 4: Low Cellular Uptake of RGD-Targeted Liposomes in Vitro
| Potential Cause | Troubleshooting Steps |
| Low Integrin Expression on Target Cells | 1. Confirm Receptor Expression: Verify the expression level of αvβ3 integrins on your target cell line using techniques like flow cytometry or western blotting. 2. Choose Appropriate Cell Line: Select a cell line known to have high expression of the target integrin for initial optimization experiments. |
| Inefficient RGD Presentation | 1. Optimize PEG Linker Length: The length of the PEG linker between the liposome surface and the cRGD moiety can influence its binding affinity. Test different PEG linker lengths (e.g., PEG2000, PEG3400). 2. Control RGD Density: The density of cRGD on the liposome surface is critical. Too low a density may not be sufficient for effective binding, while too high a density can sometimes lead to steric hindrance. |
| Conformational Issues of the Linker | 1. Consider pH-Responsive Linkers: The conformation of the linker can be pH-dependent. An elastin-like peptide (ELP) linker can adopt a more favorable conformation for RGD binding in the slightly acidic tumor microenvironment (pH 6.0) compared to physiological pH (7.4).[8] |
Data Summary Tables
Table 1: Comparison of Bioavailability Enhancement Strategies for Cyclic Peptides
| Method | Peptide | Fold Increase in Bioavailability | Oral Bioavailability (%) | Reference |
| Lipophilic Prodrug Charge Masking (LPCM) | Cyclic N-methylated RGD hexapeptide | > 70 | 43.8 ± 14.9 | [5][6] |
| N-methylation | Cyclic hexapeptide | - | 28 | [1][2] |
Table 2: Physicochemical Properties of cRGD-Modified Liposomal Formulations
| Parameter | Typical Value | Reference |
| Particle Size (Diameter) | 100 - 150 nm | [4][9] |
| Zeta Potential | -20 to -35 mV | [4][9] |
| Encapsulation Efficiency | > 90% | [3][4] |
Table 3: Pharmacokinetic Parameters of cRGD-Modified Liposomes in Rats
| Formulation | t1/2 (hours) | Reference |
| cRGD-modified liposomes (RGD-DXRL-PEG) | 24.10 | [4] |
| Non-targeted liposomes (DXRL-PEG) | 25.32 | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of cRGD-Targeted Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC and cholesterol at a desired molar ratio) and DSPE-PEG-Maleimide in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Peptide Conjugation:
-
Dissolve the thiol-containing this compound peptide in the same buffer.
-
Add the peptide solution to the liposome suspension containing maleimide-functionalized lipids.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring to form a stable thioether bond.
-
-
Purification:
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (this compound formulation) to the apical (A) side (for absorption studies) or the basolateral (B) side (for efflux studies).
-
At predetermined time points, collect samples from the receiver compartment (B for absorption, A for efflux).
-
Analyze the concentration of the peptide in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
-
Drug Administration:
-
For oral bioavailability studies, administer the this compound formulation via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), inject the formulation into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the peptide from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) using appropriate software.
-
Oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 3. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The comparison of protein-entrapped liposomes and lipoparticles: preparation, characterization, and efficacy of cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Functionalized cyclo(RGDfV) Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclo(RGDfV) analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and functionalization of cyclo(RGDfV) analogs.
Issue 1: Low Yield of Linear Peptide during Solid-Phase Peptide Synthesis (SPPS)
Q: My solid-phase peptide synthesis of the linear RGDfV precursor is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in SPPS are a frequent issue and can stem from several factors. Here's a systematic approach to diagnosing and resolving the problem:
-
Incomplete Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain may not be completely removed, preventing the addition of the next amino acid.
-
Symptom: Mass spectrometry (MS) analysis of a small, cleaved sample shows significant amounts of truncated peptide sequences.
-
Solution:
-
Increase the deprotection time or perform a second deprotection step.
-
Use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF). Piperidine can degrade over time.
-
For difficult sequences prone to aggregation, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution. However, avoid DBU if your sequence contains Aspartic acid (Asp) as it can promote aspartimide formation.[1]
-
-
-
Poor Coupling Efficiency: The reaction to form a peptide bond between the activated amino acid and the N-terminus of the peptide on the resin is incomplete.
-
Symptom: MS analysis reveals deletion sequences (missing one or more amino acids). A positive Kaiser test (blue/purple beads) after the coupling step indicates free primary amines.[2]
-
Solution:
-
Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid. This is particularly useful for sterically hindered amino acids like Arginine (Arg) and beta-branched amino acids (Val, Ile, Thr).[3][4] It is also recommended to double couple the amino acid following a Proline residue due to the secondary amine nature of proline, which makes it less reactive.[3]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[3]
-
Change Coupling Reagents: If you are using standard coupling reagents like HBTU/HOBt, consider switching to a more potent activator like HATU or COMU, especially for difficult couplings.[5]
-
Monitor the Reaction: Use a colorimetric test like the Kaiser test to confirm the completion of the coupling reaction.[2][6] A negative result (yellow beads) indicates that the coupling is complete.
-
-
-
Peptide Aggregation: The growing peptide chain can fold and form secondary structures on the resin, hindering reagent access.[3]
-
Symptom: The resin beads may clump together, and you might observe consistently low yields after a certain point in the synthesis.
-
Solution:
-
Change Solvent: Switching from DMF to NMP or adding chaotropic salts like LiCl can help disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., using a microwave peptide synthesizer) can help to reduce aggregation.[4]
-
-
Issue 2: Side Reactions During SPPS
Q: I am observing unexpected byproducts in my crude linear peptide. What are the common side reactions and how can I prevent them?
A: Several side reactions can occur during Fmoc-based SPPS. Here are the most common ones for RGD sequences:
-
Aspartimide Formation: The backbone amide nitrogen of an Aspartic acid (Asp) residue can attack the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization.[7][8]
-
Prevention:
-
Use a protecting group on the Asp side chain that is more resistant to base-catalyzed hydrolysis, such as 3-tert-butyl-4-methoxy-2,6-dimethylbenzyl (OMpe).
-
Add HOBt to the piperidine deprotection solution to reduce the basicity.[8]
-
For sequences containing the -Asp-Gly- motif, which is particularly prone to aspartimide formation, consider using a dipeptide building block (Fmoc-Asp(OtBu)-Gly-OH).
-
-
-
Glutarimide (B196013) Formation: Similar to aspartimide formation, Glutamic acid (Glu) can form a six-membered glutarimide ring, which can disrupt the synthesis of cyclic RGD peptides. This has been observed to be sequence-dependent.[2][6][9]
Issue 3: Low Yield and Byproducts During Cyclization
Q: My on-resin/solution-phase cyclization is giving a low yield of the desired monomeric cyclic peptide, with significant amounts of dimers and oligomers. How can I optimize the cyclization step?
A: Achieving efficient cyclization is a critical challenge. Here are some strategies to improve the yield of the monomeric product:
-
On-Resin Cyclization: This method is generally preferred as the "pseudo-dilution" effect of the resin support favors intramolecular cyclization over intermolecular reactions that lead to dimers and oligomers.[9][10]
-
Optimization:
-
Choice of Linker: The linear peptide should be anchored to the resin through a side chain of an amino acid (e.g., Asp or Glu).
-
Coupling Reagents: Use efficient coupling reagents like HATU or PyBOP for the cyclization step. You may need to use multiple equivalents of the activating agent.[11]
-
Reaction Time: On-resin cyclization can be slow, sometimes requiring extended reaction times (e.g., 16 hours).[11]
-
-
-
Solution-Phase Cyclization: This is performed after cleaving the protected linear peptide from the resin.
-
Optimization:
-
High Dilution: The key to minimizing oligomerization is to perform the reaction at a very high dilution (e.g., 0.5 mM).[12]
-
Slow Addition: Slowly adding the linear peptide to the reaction mixture containing the coupling reagents can also favor intramolecular cyclization.
-
Solvent and Temperature: A mixture of DMF/DCM is often used. Performing the reaction at a lower temperature (e.g., 4°C) and adding LiCl has been shown to improve cyclization efficiency and reduce oligomer formation.[13]
-
-
Issue 4: Difficulty in Purifying the Final Product
Q: I am having trouble purifying my functionalized cyclo(RGDfV) analog using reverse-phase HPLC. The peaks are broad, and the resolution is poor.
A: HPLC purification of cyclic peptides can be challenging due to their unique structures and potential for aggregation.
-
Broad Peaks:
-
Ion Pairing Agent: Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both the aqueous and organic mobile phases. This helps to sharpen the peaks of basic peptides.[14]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing viscosity and improving mass transfer.
-
-
Poor Resolution:
-
Gradient Optimization: The elution gradient is critical for good separation. Start with an analytical HPLC to optimize the gradient before moving to a preparative scale. A shallow gradient (e.g., 1-4% increase in organic solvent per minute) is often required for peptides.[14]
-
Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider trying a different stationary phase, such as C8 or a phenyl-hexyl column.
-
Alternative Chromatography: For very polar cyclic peptides, other techniques like size-exclusion chromatography (e.g., Sephadex G10) or hydrophilic interaction chromatography (HILIC) might be necessary as a preliminary purification step.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I can expect for the synthesis of a functionalized cyclo(RGDfV) analog?
A1: The overall yield can vary significantly depending on the specific sequence, the functional group being attached, and the synthetic strategy employed. However, it is not uncommon for the overall yield after synthesis, cyclization, and purification to be in the range of 10-30%. For example, a fully automated on-resin synthesis and cyclization of c(RGDfK) has been reported with a 40% yield.[11] In another study, solution-phase cyclization after SPPS yielded the product in approximately 70% after HPLC purification.[16]
Q2: Which amino acid in the cyclo(RGDfV) sequence is best for functionalization?
A2: The valine (V) residue in cyclo(RGDfV) can be replaced with an amino acid containing a functionalizable side chain without significantly affecting its binding affinity to integrin αvβ3.[17][18][19][20] The most common substitution is with Lysine (K), which provides a primary amine on its side chain. This amine can be readily functionalized with a wide range of molecules, such as fluorescent dyes (e.g., FITC), chelating agents for radiolabeling (e.g., DOTA), or linkers for drug conjugation.
Q3: What are the key differences between on-resin and solution-phase cyclization?
A3: The main differences are summarized in the table below:
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Intramolecular cyclization is favored due to the "pseudo-dilution" effect of the resin support.[10] | Requires high dilution to favor intramolecular over intermolecular reactions.[4] |
| Advantages | Minimizes the formation of dimers and oligomers; can be automated.[9][10] | Can sometimes lead to higher yields if optimized; allows for characterization of the linear precursor.[16] |
| Disadvantages | Can be slow and may require large excesses of reagents; difficult to monitor reaction progress directly.[11] | Prone to oligomerization if conditions are not optimal; requires purification of the linear peptide first.[10] |
Q4: How can I confirm that my peptide has been successfully cyclized?
A4: The most common method for confirming cyclization is mass spectrometry (MS). The molecular weight of the cyclic peptide should be identical to that of its linear precursor.[16] The absence of peaks corresponding to dimers or higher oligomers in the purified product is also a good indication of successful monomeric cyclization.[16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the cyclic structure by observing changes in the chemical shifts of the backbone protons upon cyclization.[16]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H₂N-Arg(Pbf)-Gly-Asp(OtBu)-Phe-Val-OH
This protocol is a general guideline for manual Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for peptide acids) in dichloromethane (B109758) (DCM) for 30 minutes.[6]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Val-OH) to the resin using a suitable activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.
-
Fmoc-Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20-30 minutes.[21]
-
Washing: Wash the resin thoroughly with DMF and DCM after deprotection and coupling steps.
-
Iterative Coupling and Deprotection: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) following steps 3 and 4. Monitor coupling completion with the Kaiser test.
-
Cleavage: Once the linear sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[4]
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash, and then lyophilize to obtain the crude linear peptide.[4]
Protocol 2: On-Resin Cyclization of cyclo(RGDfK)
This protocol is adapted from literature procedures for on-resin cyclization.[11]
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin), anchoring the peptide via the side chain of an amino acid (e.g., Fmoc-Asp-OAll attached by its side chain).[11] The N-terminus should be Fmoc-protected and the C-terminus should have a selectively removable protecting group (e.g., Allyl).
-
C-terminal Deprotection: Remove the C-terminal protecting group (e.g., Allyl group using Pd(PPh₃)₄).
-
N-terminal Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cyclization: Add a solution of a coupling agent (e.g., 2 equivalents of HATU) and a base (e.g., DIEA) in DMF to the resin. Allow the reaction to proceed for 16 hours.[11]
-
Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups with a suitable cleavage cocktail.
-
Purification: Purify the crude cyclic peptide by preparative HPLC.
Visualizations
Caption: General workflow for the synthesis of functionalized cyclo(RGDfV) analogs.
Caption: Troubleshooting logic for low yield in solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. kilobio.com [kilobio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Technical Support Center: Minimizing Cytotoxicity of cycloRGDfV at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding cytotoxicity observed at high concentrations of the cyclic peptide cycloRGDfV.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for increased cytotoxicity at high concentrations of this compound?
A1: High concentrations of this compound can lead to increased cell death through several mechanisms:
-
On-Target Apoptosis: The peptide is designed to target integrins like αvβ3. Excessive binding and inhibition of these integrins can disrupt normal cell survival signals that are dependent on cell-matrix interactions, leading to programmed cell death (apoptosis).[1][2]
-
Off-Target Effects: At elevated concentrations, the peptide may interact non-specifically with other cell surface molecules or even cause direct damage to the cell membrane, resulting in necrosis.[3][4]
-
Peptide Aggregation: Like many peptides, this compound can form aggregates at high concentrations. These aggregates can be cytotoxic to cells.
-
Impurities: Residual impurities from the peptide synthesis process can become toxicologically significant at high concentrations of the final product.
Q2: What is the main signaling pathway involved in this compound-induced cell death?
A2: The primary mechanism is the induction of apoptosis through the intrinsic and extrinsic pathways.[1][5] By blocking integrin signaling, this compound can trigger a cascade of intracellular events. This includes the activation of initiator caspases (like Caspase-8 and Caspase-9) which in turn activate executioner caspases (like Caspase-3).[2][5] Caspase-3 is a key enzyme that cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis.[1][2]
Q3: How can the cytotoxicity of this compound be minimized for experimental or therapeutic use?
A3: Several strategies can be employed to reduce unwanted cytotoxicity:
-
Chemical Modification: Modifying the peptide, for instance through PEGylation (attaching polyethylene (B3416737) glycol), can help reduce aggregation and non-specific interactions, thereby lowering toxicity.[6]
-
Drug Delivery Systems: Encapsulating this compound within nanoparticles or liposomes can control its release, lower the concentration of free peptide, and improve its delivery to the target site, which can reduce off-target effects.[6][7]
-
Formulation Optimization: Careful selection of solvents and excipients is crucial. Ensure that the final concentration of any solvent (e.g., DMSO) is well below its toxic threshold for the specific cell line being used.
Q4: Can the experimental setup itself contribute to observed cytotoxicity?
A4: Yes, several factors in the experimental protocol can influence results:
-
Solvent Toxicity: The vehicle used to dissolve the peptide, such as DMSO, can be cytotoxic at certain concentrations. It is essential to run a vehicle control to distinguish between peptide-induced and solvent-induced cytotoxicity.
-
Assay Interference: In colorimetric assays like the MTT assay, high concentrations of the peptide might interfere with the reagent itself, leading to inaccurate readings.[8] It is advisable to include a cell-free control (peptide + assay reagent in media) to check for such interactions.
-
Cell Culture Conditions: Suboptimal conditions like over-confluency or nutrient depletion can sensitize cells, making them more susceptible to the cytotoxic effects of the peptide.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Vehicle Control Wells
| Possible Cause | Troubleshooting Step |
| Solvent Concentration | The concentration of the solvent (e.g., DMSO) is too high. Determine the maximum tolerated solvent concentration for your cell line via a dose-response experiment. Ensure all treatments have the same final solvent concentration. |
| Reagent Contamination | Media, serum, or other reagents may be contaminated with bacteria, endotoxin, or other toxic substances. Use fresh, sterile-filtered reagents and practice aseptic techniques. |
| Poor Cell Health | Cells were stressed or unhealthy before the experiment (e.g., over-confluent, high passage number). Use cells at a consistent, optimal density and within a defined passage number range. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | The peptide is aggregating in the solution, leading to variable dosing. Prepare fresh stock solutions for each experiment. Consider sonication or using formulation buffers that inhibit aggregation. Visually inspect for precipitates. |
| Assay Variability | Inconsistent incubation times or pipetting errors. Standardize all incubation times and use calibrated pipettes for accuracy. Ensure even mixing of reagents. |
| Cell Seeding Density | Uneven cell distribution across the plate. Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even settling. |
Issue 3: MTT Assay Shows Increased Viability at High Peptide Concentrations
| Possible Cause | Troubleshooting Step |
| Direct MTT Reduction | The peptide itself is chemically reducing the MTT tetrazolium salt to formazan (B1609692), giving a false positive signal for viability.[8] Run a cell-free control with media, peptide, and MTT reagent to measure direct reduction. |
| Altered Cell Metabolism | The peptide may be altering the metabolic rate of the cells without affecting viability, leading to increased formazan production.[9] Confirm viability results using an alternative assay that measures a different parameter, such as membrane integrity (LDH assay) or ATP content (CellTiter-Glo®). |
Quantitative Data Summary
The following tables present illustrative data. Actual IC50 values will vary based on the cell line, exposure duration, and assay conditions.
Table 1: Example IC50 Values for an RGD-Peptide Drug Conjugate on Various Cancer Cell Lines
| Cell Line | Integrin αvβ3 Expression | IC50 (nM) |
| H-1299 (Lung Carcinoma) | High | Potent |
| PC-3 (Prostate Cancer) | High | Potent |
| HEK-293 (Normal Kidney) | Low/Negative | Reduced Potency |
This table is a conceptual representation based on findings that RGD-conjugates show selective cytotoxicity towards integrin-overexpressing cancer cells.[10]
Table 2: Impact of Formulation on Cytotoxicity of a Doxorubicin (DOX)-loaded Micelle System
| Formulation | Cell Line | Cytotoxicity (IC50) |
| Free Doxorubicin | BEL-7402 | High |
| DOX-loaded Micelles | BEL-7402 | Moderate |
| RGD-modified DOX-loaded Micelles | BEL-7402 | Very High |
This table illustrates that targeting with RGD can significantly enhance the cytotoxicity of a drug delivery system against integrin-expressing cells.[11]
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by living cells.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the peptide or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8][9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm.[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Culture and treat cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment.
-
Washing: Wash cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[15]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14]
Visualizations
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Key pathways in this compound-induced apoptosis.
Caption: Decision tree for troubleshooting cytotoxicity experiments.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD peptide-mediated chitosan-based polymeric micelles targeting delivery for integrin-overexpressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Protocol Adjustments for cycloRGDfV in Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cycloRGDfV in various cell types. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif. Its primary targets are integrins, a family of cell surface receptors involved in cell-cell and cell-extracellular matrix interactions. Specifically, this compound shows a high affinity for αvβ3 and αvβ5 integrins, which are often overexpressed on tumor cells and activated endothelial cells during angiogenesis.
Q2: Why do I need to adjust my this compound protocol for different cell types?
A2: The expression levels of target integrins (e.g., αvβ3, αvβ5, α5β1) can vary significantly between different cell types. For instance, glioblastoma cell lines like U87MG may have high expression of these integrins, while some breast cancer cell lines or normal endothelial cells may have different expression profiles. This variability in receptor density directly impacts the binding affinity, optimal concentration, and incubation time required for this compound to elicit a biological response. Therefore, protocol optimization is crucial for obtaining reliable and reproducible results.
Q3: What are the key parameters to optimize for a this compound experiment?
A3: The main parameters to optimize include:
-
Concentration of this compound: This will depend on the integrin expression of your cell line and the desired outcome (e.g., cell binding, apoptosis induction, inhibition of migration).
-
Incubation Time: The time required for maximal binding or to observe a biological effect can vary.
-
Cell Seeding Density: The number of cells plated can influence the response to treatment.
Q4: How can I confirm the specificity of this compound for integrins in my experiment?
A4: A common method is to use a control peptide, such as cycloRGEfV (containing a Glutamic acid instead of Aspartic acid), which has a much lower affinity for RGD-binding integrins. A significant reduction in the observed effect with the control peptide indicates that the activity of this compound is integrin-specific.
Q5: What is the downstream signaling pathway activated by this compound binding to integrins?
A5: Upon binding to integrins, this compound can trigger a signaling cascade that often involves the phosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK can then lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which plays a role in cell proliferation, survival, and migration.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no binding of this compound to cells | 1. Low integrin expression on the cell line. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Incorrect buffer conditions (e.g., lack of divalent cations like Mn²⁺ which can enhance binding). | 1. Verify integrin expression levels on your cell line using flow cytometry or western blotting. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Optimize incubation time by testing a time course (e.g., 30 min, 1h, 2h). 4. Ensure your binding buffer contains appropriate divalent cations. |
| High variability in cytotoxicity/viability assay results | 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Inaccurate pipetting of this compound or assay reagents. 4. Cell line heterogeneity. | 1. Ensure a homogenous cell suspension and careful pipetting during cell seeding.[4] 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 3. Use calibrated pipettes and proper pipetting techniques.[4] 4. Use cells with a low passage number and ensure consistent cell culture conditions. |
| No induction of apoptosis observed | 1. Insufficient concentration of this compound. 2. Inappropriate incubation time for apoptosis to occur. 3. Cell line may be resistant to this compound-induced apoptosis. 4. Incorrect apoptosis detection method or timing. | 1. Increase the concentration of this compound based on dose-response data. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for apoptosis detection.[5] 3. Consider using a different cell line with known sensitivity or investigate the expression of anti-apoptotic proteins. 4. Use a combination of early (e.g., Annexin V) and late (e.g., Propidium Iodide) apoptosis markers. |
| Inconsistent results in cell migration/invasion assays | 1. Inconsistent "wound" creation in scratch assays. 2. Variation in Matrigel™ coating for invasion assays. 3. Suboptimal chemoattractant concentration. | 1. Use a culture insert for more consistent wound creation.[1] 2. Ensure a uniform and consistent thickness of the Matrigel™ layer.[6] 3. Optimize the concentration of the chemoattractant in the lower chamber. |
Data Presentation: Comparative Protocol Parameters for RGD Peptides
The optimal concentration and resulting effect of this compound and related peptides can vary significantly depending on the cell type and the specific experimental endpoint. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values to guide protocol development.
Table 1: IC50 Values of RGD Peptides in Different Cell Lines
| Peptide | Cell Line | Assay | IC50 Value | Reference |
| Engineered Knottin Peptides (RGD-containing) | U87MG (Glioblastoma) | ¹²⁵I-echistatin competition binding | 10-30 nM | [7] |
| cyclo(RGDyK) | U87MG (Glioblastoma) | ¹²⁵I-echistatin competition binding | ~100 nM | [7] |
| c(RGDyK) | U87MG (Glioblastoma) | Cell adhesion to vitronectin | ~20 nM | [7] |
| Engineered Knottin Peptide (2.5F) | U87MG (Glioblastoma) | Cell adhesion to fibronectin | ~30 nM | [7] |
| Lyophilized Leech Saliva Extract (LLSE) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 470 µg/mL (24h), 467 µg/mL (48h) | [7] |
| Lyophilized Leech Saliva Extract (LLSE) | HUVEC (Endothelial Cells) | Cytotoxicity | 108.4 µg/mL (24h), 150.3 µg/mL (48h) | [7] |
Table 2: Binding Affinities (Kd) of RGD Peptides to Integrins
| Peptide/Ligand | Integrin | Method | Kd Value | Reference |
| c(RGDyK) | αvβ3 | MicroScale Thermophoresis (MST) | 10.3 ± 1.14 nM | [8] |
| Engineered Knottin Peptide (2.5D) | αvβ3 | ¹²⁵I-echistatin competition binding | 1.7 nM | [7] |
| Engineered Knottin Peptide (2.5F) | αvβ5 | ¹²⁵I-echistatin competition binding | 2.1 nM | [7] |
| Engineered Knottin Peptide (2.5F) | α5β1 | ¹²⁵I-echistatin competition binding | 15 nM | [7] |
Note: The specific this compound peptide may have slightly different IC50 and Kd values, but these data for structurally similar RGD peptides provide a valuable starting point for protocol optimization.
Experimental Protocols & Visualizations
This compound-Integrin Signaling Pathway
Binding of this compound to integrin receptors (primarily αvβ3 and αvβ5) on the cell surface initiates a downstream signaling cascade. This often begins with the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK, in conjunction with Src, can then activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating cellular processes like proliferation, migration, and survival.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ERK/mTOR signaling in TGFβ-modulated focal adhesion kinase mRNA stability and protein synthesis in cultured rat IEC-6 intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of cycloRGDfV and Other RGD Mimetics
A Guide for Researchers in Drug Development
The Arg-Gly-Asp (RGD) tripeptide sequence is a critical recognition motif for many integrins, which are cell surface receptors involved in cell-cell and cell-extracellular matrix (ECM) interactions.[1] These interactions regulate vital cellular processes such as survival, proliferation, migration, and angiogenesis.[2][3] The upregulation of certain RGD-binding integrins, particularly αvβ3, αvβ5, and α5β1, on tumor cells and angiogenic blood vessels makes them a prime target for cancer therapy and diagnostic imaging.[1][4][5]
This guide provides a comparative analysis of cyclo(Arg-Gly-Asp-D-Phe-Val) (cycloRGDfV), also known as Cilengitide, and other RGD mimetics. We will delve into their binding affinities, the experimental methods used to determine them, and the signaling pathways they modulate.
Understanding RGD Mimetics
RGD mimetics are compounds designed to mimic the RGD sequence, enabling them to bind to integrins and modulate their activity.[6][7] These can be broadly categorized as follows:
-
Peptide Mimetics: These are derived from the original peptide sequence.
-
Linear RGD peptides: While foundational, these often suffer from low affinity and poor stability.
-
Cyclic RGD peptides: Cyclization constrains the peptide's conformation, often leading to significantly higher affinity and selectivity compared to linear counterparts.[2] Cilengitide is a prominent example.[2]
-
Multimeric RGD peptides: Presenting multiple RGD motifs can increase binding avidity.[8][9]
-
Modified Peptidomimetics: Incorporating non-natural amino acids or altering the peptide backbone (e.g., γ-AApeptides) can enhance proteolytic stability.[4][10]
-
-
Non-Peptide Mimetics: These are small molecules that are structurally distinct from peptides but retain the key pharmacophoric features of the RGD motif necessary for integrin binding.[11][12] They are often developed to improve oral bioavailability and other drug-like properties.[12]
Below is a diagram illustrating this classification.
Performance Comparison: Binding Affinity
The efficacy of an RGD mimetic is often initially assessed by its binding affinity (typically reported as an IC50 or Kd value) to specific integrin subtypes. A lower value indicates a higher affinity. Cilengitide, the result of conformational restriction through cyclization, was the first "superactive" αvβ3 inhibitor, exhibiting a 100 to 1000-fold increase in activity over linear peptides.[2] It shows subnanomolar affinity for αvβ3 and low nanomolar affinity for αvβ5 and α5β1.[2] The table below summarizes the binding affinities of Cilengitide and other representative RGD mimetics.
| Compound Class | Example Compound | Target Integrin | Binding Affinity (IC50, nM) | Reference |
| Cyclic Pentapeptide | Cilengitide [cyclo(RGDf(NMe)V)] | αvβ3 | Subnanomolar | [2] |
| αvβ5 | Low nanomolar | [2] | ||
| α5β1 | Low nanomolar | [2] | ||
| Cyclic DKP-RGD Mimetic | Compound 7 | αvβ3 | ~0.8 | [13] |
| αvβ6 | ~13 | [13] | ||
| Bicyclic RGD Peptide | CT3RGDcT3AYJCT3 (J=D-Leu) | α5β1 | 90 | [14] |
| αvβ3 | >570 | [14] | ||
| αvβ5 | >2300 | [14] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Integrin Signaling
Binding of an RGD mimetic to an integrin receptor on a cancer cell or endothelial cell can inhibit downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[3] This antagonistic action blocks the natural ligands (like vitronectin or fibronectin) from binding and initiating these cascades.[1] The inhibition of these pathways can ultimately lead to anti-angiogenic and anti-tumor effects.[2][15]
The diagram below illustrates the general signaling pathway initiated by integrin engagement and inhibited by RGD mimetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD mimetics γ-AApeptides and methods of use (US 20,140,004,039 A1): a patent evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. US20090257952A1 - Engineered Integrin Binding Peptides - Google Patents [patents.google.com]
- 10. Peptide and non‐peptide mimetics as potential therapeutics targeting oral bacteria and oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antithrombotic agents: from RGD to peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
CycloRGDfV versus Linear RGD Peptides: A Comparative Guide for Researchers
In the landscape of targeted drug delivery and molecular imaging, peptides containing the Arg-Gly-Asp (RGD) sequence have emerged as a cornerstone for targeting integrin receptors, which are frequently overexpressed in tumor vasculature and on the surface of various cancer cells. The choice between a cyclic RGD peptide, such as cycloRGDfV, and a linear counterpart is a critical consideration in the design of novel therapeutics and diagnostics. This guide provides an objective comparison of their performance in key functional assays, supported by experimental data and detailed methodologies.
At a Glance: this compound Outperforms Linear RGD Peptides
Cyclic RGD peptides, particularly this compound, generally exhibit enhanced biological activity compared to their linear counterparts. This superiority is largely attributed to their conformational rigidity, which pre-organizes the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target integrin. This structural constraint also confers increased resistance to enzymatic degradation, a significant advantage for in vivo applications.
Quantitative Comparison of Functional Assays
The following tables summarize the performance of cyclic and linear RGD peptides across various functional assays, providing a quantitative basis for comparison.
Table 1: Integrin Binding Affinity
| Peptide Type | Peptide Sequence/Derivative | IC50 (nM) | Target Integrin | Cell Line | Reference |
| Cyclic RGD | c(RGDyK) | 38.5 ± 4.5 | αvβ3 | U87MG | [1] |
| Cyclic RGD | DOTA-P-RGD | 42.1 ± 3.5 | αvβ3 | U87MG | [1] |
| Cyclic RGD | HYNIC-G-RGD | 358 ± 8 | αvβ3 | U87MG | [1] |
| Cyclic RGD | HYNIC-P-RGD | 452 ± 11 | αvβ3 | U87MG | [1] |
| Linear RGD | GRGDSPK | 12.2 | αvβ3 | N/A | [2] |
| Linear RGD | RGD | 89 | αvβ3 | N/A | [2] |
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides
| Peptide Type | Radiotracer | Tumor Uptake (%ID/g) | Time Point | Tumor Model | Reference |
| Cyclic RGD | [18F]FPTA-RGD2 | 2.1 ± 0.4 | 1 h | U87MG Xenograft | [3] |
| Cyclic RGD | 111In-DOTA-EB-cRGDfK | 27.1 ± 2.7 | 24 h | U-87 MG Xenograft | [4] |
| Cyclic RGD | 111In(DOTA-3PEG4-dimer) | 10.06 ± 3.52 | N/A | N/A | [5] |
| Linear RGD | 111In(DOTA-3PEG4-NS) (scrambled) | 0.30 ± 0.09 | N/A | N/A | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to facilitate the replication and validation of these findings.
Integrin Binding Assay (Competitive Radio-ligand Binding Assay)
This assay determines the binding affinity of a test compound (e.g., this compound or linear RGD) by measuring its ability to compete with a radiolabeled ligand for binding to integrin receptors on the cell surface.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Radiolabeled ligand (e.g., 125I-echistatin)
-
Test peptides (this compound and linear RGD) at various concentrations
-
Binding buffer (e.g., Tris buffer pH 7.4 with 1 mM Ca2+, 1 mM Mg2+, and 1 mM Mn2+)
-
Bovine Serum Albumin (BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the integrin-expressing cells into 96-well plates and allow them to adhere overnight.
-
Blocking: Wash the cells with binding buffer and block non-specific binding sites by incubating with a solution of BSA in binding buffer.
-
Competition: Add the test peptides at a range of concentrations to the wells, followed by the addition of a fixed concentration of the radiolabeled ligand.
-
Incubation: Incubate the plate at 4°C for a specified period (e.g., 4 hours) to reach binding equilibrium.
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.
Cellular Uptake Assay
This assay quantifies the internalization of labeled peptides into cells, providing a measure of their ability to be endocytosed, which is crucial for drug delivery applications.
Materials:
-
Target cells cultured in appropriate multi-well plates
-
Fluorescently or radiolabeled linear and cyclic RGD peptides
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Washing buffer (e.g., cold PBS)
-
Cell lysis buffer
-
Fluorometer or scintillation counter
Procedure:
-
Cell Preparation: Culture cells to near confluence in multi-well plates.
-
Incubation: On the day of the assay, replace the culture medium with assay buffer. Add the labeled peptides at a specific concentration to the wells.
-
Time Course: Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to allow for internalization.
-
Stopping the Uptake: To stop the uptake, wash the cells three times with ice-cold washing buffer.
-
Quantification: Lyse the cells and measure the fluorescence or radioactivity of the cell lysate.
-
Data Analysis: The amount of internalized peptide is typically normalized to the total protein content of the cell lysate and expressed as a percentage of the initially added labeled peptide.
In Vivo Biodistribution Study
This study evaluates the distribution of radiolabeled peptides in a living organism, providing critical information on tumor targeting efficacy and clearance from non-target organs.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with U87MG xenografts)
-
Radiolabeled linear and cyclic RGD peptides
-
Saline solution for injection
-
Gamma counter or PET/SPECT imaging system
Procedure:
-
Radiotracer Injection: Inject the radiolabeled peptides intravenously into the tumor-bearing animals.
-
Biodistribution Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and the tumor.
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and the tumor-to-background ratios.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the functional differences between cyclic and linear RGD peptides.
Conclusion
The available data strongly indicate that cyclic RGD peptides, such as this compound, offer significant advantages over their linear counterparts in functional assays relevant to drug development and molecular imaging. Their superior binding affinity, enhanced stability, and improved in vivo targeting capabilities make them the preferred choice for applications requiring high specificity and efficacy. While linear RGD peptides can still be valuable tools in certain contexts, researchers should carefully consider the conformational constraints and their impact on biological activity when selecting an RGD-based targeting moiety. This guide provides a foundational understanding and practical methodologies for making an informed decision in this critical aspect of targeted therapy and diagnostics research.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(RGDfV) Demonstrates Potent Anti-Tumor Effects in Xenograft Models by Inhibiting Angiogenesis and Promoting Endothelial Cell Apoptosis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical studies confirms the significant anti-tumor efficacy of the cyclic peptide cyclo(RGDfV) in various xenograft models. The accumulated evidence highlights its primary mechanism of action: the targeted inhibition of αvβ3 and αvβ5 integrins, which are crucial for tumor-induced angiogenesis and metastasis. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of cyclo(RGDfV)'s performance against alternative and control treatments, supported by detailed experimental data and protocols.
The anti-tumor activity of cyclo(RGDfV) is primarily attributed to its ability to block the function of αvβ3 and αvβ5 integrins, which are overexpressed on activated endothelial cells and some tumor cells. By binding to these integrins, cyclo(RGDfV) disrupts the signaling pathways necessary for endothelial cell survival, migration, and proliferation, ultimately leading to an inhibition of new blood vessel formation (angiogenesis) within the tumor. A key consequence of this integrin inhibition is the induction of apoptosis, or programmed cell death, specifically in angiogenic endothelial cells. This targeted disruption of the tumor's blood supply effectively stunts its growth and limits its metastatic potential.
Comparative Efficacy of Cyclo(RGDfV) in Xenograft Models
Numerous studies have quantified the anti-tumor effects of cyclo(RGDfV) in vivo. The following tables summarize key findings from representative xenograft studies, comparing the performance of cyclo(RGDfV) with control peptides and other alternatives.
Table 1: Inhibition of Tumor Growth by Cyclo(RGDfV) and a Methylated Derivative
| Treatment Group | Animal Model | Tumor Type | Key Findings | Reference |
| Methylated cyclic RGD peptide | Syrian Golden Hamster | Amelanotic Melanoma (A-Mel-3) | Tumor area significantly reduced on day 9 (20.5±1.4 mm²) and day 13 (49.1±4.8 mm²) compared to controls (day 9: 28.1±3.2 mm²; day 13: 80.94±6.1 mm²). | [1] |
| cyclo(RGDfV) | Sprague-Dawley Rat | Chemically Induced Colon Carcinoma | Median number of tumor nodules significantly reduced to 7 (range 2-10) compared to control peptide (median 14.5, range 5-18) and linear RGDS-peptide (median 18, range 10-30).[2] | [2] |
Table 2: Inhibition of Angiogenesis by Cyclo(RGDfV) and a Methylated Derivative
| Treatment Group | Animal Model | Tumor Type | Key Findings | Reference |
| Methylated cyclic RGD peptide | Syrian Golden Hamster | Amelanotic Melanoma (A-Mel-3) | Functional vessel density markedly reduced on day 3 (37.2±12.1 cm⁻¹) compared to controls (105.2±11.2 cm⁻¹).[1] | [1] |
| cyclo(RGDfV) | Sprague-Dawley Rat | Chemically Induced Colon Carcinoma | Microvessel density was significantly reduced in the cyclo(RGDfV) treated group compared to control rats.[2] | [2] |
Signaling Pathways and Experimental Workflows
The binding of cyclo(RGDfV) to αvβ3 and αvβ5 integrins on endothelial cells disrupts downstream signaling pathways that are critical for cell survival. This primarily involves the inhibition of Focal Adhesion Kinase (FAK) and the subsequent suppression of the PI3K/Akt signaling cascade, which ultimately leads to apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of cyclo(RGDfV)'s anti-tumor effects.
Xenograft Tumor Model Establishment and Treatment
-
Cell Culture and Implantation: Human tumor cell lines (e.g., A-Mel-3 melanoma, colon carcinoma cells) are cultured under standard conditions. For tumor induction, a specific number of cells (e.g., 1x10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice, SCID mice) or other suitable animal models like Syrian Golden hamsters.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. Cyclo(RGDfV) is typically administered via intraperitoneal injection at a specified dosage and frequency (e.g., 15 mg/kg, three times a week).[2] Control groups may receive a vehicle solution, an inactive control peptide, or a linear RGD peptide.
Immunohistochemical Analysis of Microvessel Density
-
Tissue Preparation: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Immunostaining: Sections are incubated with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Quantification: The signal is developed using a chromogen such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin. Microvessel density is determined by counting the number of CD31-positive vessels in several high-power fields within the tumor section.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Similar to immunohistochemistry, formalin-fixed, paraffin-embedded tumor sections are used.
-
Permeabilization: After deparaffinization and rehydration, tissue sections are treated with proteinase K to permeabilize the cells.
-
TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection and Quantification: The incorporated fluorescein (B123965) is detected using an anti-fluorescein antibody conjugated to HRP, followed by DAB staining. Apoptotic cells are identified by their dark brown nuclear staining. The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of tumor cells in a given area.
Conclusion
The collective data from xenograft model studies provide compelling evidence for the anti-tumor effects of cyclo(RGDfV). Its ability to selectively target integrins on angiogenic endothelial cells, thereby inhibiting angiogenesis and inducing apoptosis, makes it a promising candidate for cancer therapy. This guide provides a foundational overview for researchers to compare and build upon existing findings in the ongoing development of integrin-targeting anti-cancer agents.
References
Unveiling the Action of CycloRGDfV: A Comparative Guide to its Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of the cyclic peptide cycloRGDfV, a well-characterized antagonist of αvβ3 and αvβ5 integrins. Through a cross-validation approach employing a series of key experiments, we delineate its molecular interactions and cellular effects in comparison to alternative integrin-targeting molecules. This guide offers detailed experimental protocols, quantitative comparisons, and visual representations of the underlying biological pathways to support further research and development in this area.
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Val), or this compound, has garnered significant interest for its potent and selective inhibition of integrins, particularly αvβ3 and αvβ5. These cell surface receptors play a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions, making them crucial mediators of processes such as angiogenesis, tumor growth, and metastasis. The constrained cyclic structure of this compound provides higher affinity and stability compared to its linear counterparts, making it a valuable tool for both basic research and clinical applications.
This guide will cross-validate the mechanism of action of this compound by examining its performance in a series of well-established assays and comparing it to other RGD-containing peptides and non-peptide antagonists.
Comparative Analysis of Integrin Antagonists
To objectively assess the efficacy and selectivity of this compound, its performance in key in vitro assays is compared with that of linear RGD peptides, the clinically evaluated cyclic RGD peptide Cilengitide, and representative non-peptide integrin antagonists.
| Compound Class | Example Compound | Target Integrin(s) | IC50 (nM) for αvβ3 | Key Characteristics |
| Cyclic RGD Peptide | This compound | αvβ3, αvβ5 | ~1-10 | High affinity and stability due to cyclic structure.[1][2] |
| Cyclic RGD Peptide | Cilengitide (cyclo(RGDf(NMe)V)) | αvβ3, αvβ5 | ~0.5-5 | N-methylation enhances activity and selectivity.[1][3][4] |
| Linear RGD Peptide | GRGDS | αvβ3, αvβ5, α5β1 | ~100-1000 | Lower affinity and susceptible to degradation compared to cyclic peptides.[1] |
| Non-Peptide Antagonist | Tirofiban | αIIbβ3 | >1000 (for αvβ3) | Tyrosine-based mimetic, highly selective for αIIbβ3. |
Cross-Validation of Mechanism of Action: Experimental Framework
A series of experiments are essential to thoroughly validate the mechanism of action of this compound as an integrin antagonist. This involves demonstrating its ability to competitively bind to the target integrin, inhibit downstream cellular functions mediated by integrin signaling, and modulate the activity of key signaling molecules.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of CycloRGDfV and Other Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical integrin inhibitor, cycloRGDfV, with two clinical-stage alternatives, cilengitide (B523762) and abituzumab. Due to the early developmental stage of this compound, this comparison focuses on its preclinical profile against the long-term clinical data available for cilengitide and the clinical findings for abituzumab.
Executive Summary
This compound, a potent and selective inhibitor of αvβ3 integrin, is currently in the preclinical phase of development. While direct long-term efficacy and safety data in humans are not yet available, its preclinical profile suggests a potential role in cancer therapy by targeting tumor angiogenesis and cell migration. In contrast, cilengitide and abituzumab, which also target integrins, have undergone clinical evaluation, providing valuable insights into the potential benefits and risks of this class of drugs. Cilengitide has shown modest activity in glioblastoma, with some long-term survivors, while abituzumab has demonstrated a potential effect on bone lesions in prostate cancer, although it did not meet its primary endpoint for progression-free survival. The development of cilengitide was halted after a phase III trial in glioblastoma did not show a significant survival benefit.
Data Presentation
Table 1: Comparative Efficacy of this compound, Cilengitide, and Abituzumab
| Feature | This compound (Preclinical) | Cilengitide (Clinical - Glioblastoma) | Abituzumab (Clinical - Prostate Cancer) |
| Mechanism of Action | Selective inhibitor of αvβ3 integrin | Inhibitor of αvβ3 and αvβ5 integrins | Monoclonal antibody targeting the αv integrin subunit |
| Primary Endpoint(s) | Tumor growth inhibition, anti-angiogenic effects | 6-month Progression-Free Survival (PFS), Overall Survival (OS) | Progression-Free Survival (PFS) |
| Key Efficacy Results | Potent in vitro inhibition of cell adhesion and migration. Significant in vivo tumor growth inhibition in xenograft models. | Recurrent GBM (Phase II): 6-month PFS of 15% (2000 mg dose). Median OS of 9.9 months (2000 mg dose).[1] Newly Diagnosed GBM (Phase II): Median OS of 16.3 months (standard dose) vs. 13.4 months in control.[2] | Metastatic Castration-Resistant Prostate Cancer (Phase II): No significant improvement in PFS (3.4-4.3 months vs. 3.3 months for placebo).[3] Lower cumulative incidence of bone lesion progression.[3] |
| Long-Term Efficacy | Not available (preclinical stage) | Recurrent GBM (Phase II follow-up): At 54 months, 10% OS rate in the 2000 mg arm. | Not explicitly studied for long-term outcomes. |
Table 2: Comparative Safety of this compound, Cilengitide, and Abituzumab
| Feature | This compound (Preclinical) | Cilengitide (Clinical - Glioblastoma) | Abituzumab (Clinical - Prostate Cancer) |
| Safety Profile | Limited data available from preclinical studies. Generally well-tolerated in animal models. | Generally well-tolerated. No significant reproducible toxicities observed in Phase II trials.[1] | Generally well-tolerated. Similar rates of treatment-emergent adverse events (TEAEs) compared to placebo (85-90%).[3] |
| Common Adverse Events | Not established in humans. | Fatigue, nausea, vomiting (generally mild to moderate). | Fatigue, nausea, constipation, decreased appetite. |
| Serious Adverse Events | Not established in humans. | Infrequent. In combination with chemoradiation, hematologic toxicities were noted but attributed to the combination therapy. | Similar incidence of serious TEAEs and fatal outcomes compared to placebo.[3] |
| Long-Term Safety | Not available (preclinical stage) | Considered feasible for long-term administration with a favorable safety profile observed in long-term follow-up of a Phase II study. | Not explicitly studied for long-term outcomes. |
Experimental Protocols
This compound: Preclinical Evaluation
In Vitro Cell Viability Assay (MTT Assay):
-
Human cancer cell lines (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Tumor Xenograft Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., 5 x 10^6 U87MG cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).
Cilengitide: Phase II Clinical Trial in Recurrent Glioblastoma (NABTC 03-02)
Study Design: A multicenter, randomized, open-label phase II trial.
Patient Population: Patients with histologically confirmed glioblastoma at first recurrence.
Treatment: Patients were randomized to receive either 500 mg or 2000 mg of cilengitide as a 1-hour intravenous infusion twice weekly.[4]
Assessments: Tumor response was assessed every 4 weeks using MRI. Safety was monitored through the recording of adverse events.
Abituzumab: Phase II Clinical Trial in Metastatic Castration-Resistant Prostate Cancer (PERSEUS)
Study Design: A randomized, double-blind, placebo-controlled phase II study.
Patient Population: Men with metastatic castration-resistant prostate cancer with bone lesions.
Treatment: Patients were randomized to receive either 750 mg or 1500 mg of abituzumab, or a placebo, as an intravenous infusion every 3 weeks in combination with a luteinizing hormone-releasing hormone agonist/antagonist.[3]
Assessments: Progression-free survival was the primary endpoint, assessed by radiographic imaging. Safety was evaluated by monitoring treatment-emergent adverse events.
Mandatory Visualization
Caption: Integrin αvβ3 signaling pathway initiated by ECM binding.
Caption: Workflow for in vivo tumor growth inhibition studies.
References
- 1. Randomized phase II study of cilengitide, an integrin-targeting arginine-glycine-aspartic acid peptide, in recurrent glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effect on Bone Lesions of Targeting Integrins: Randomized Phase II Trial of Abituzumab in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilengitide in patients with recurrent glioblastoma: the results of NABTC 03-02, a phase II trial with measures of treatment delivery | springermedicine.com [springermedicine.com]
Independent Verification of Published Cyclo(-RGDfV-) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on the synthetic cyclic peptide cyclo(-RGDfV-) and its analogues. It aims to serve as a resource for the independent verification of its reported anti-angiogenic and anti-tumor properties. The data presented is collated from various preclinical studies, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
Cyclo(-RGDfV-) is a cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, a motif known to bind with high affinity to a range of integrins, particularly αvβ3. This integrin is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it a prime target for anti-cancer therapies. Published research indicates that cyclo(-RGDfV-) and its derivatives can inhibit tumor growth and metastasis by interfering with integrin-mediated cell adhesion, migration, and signaling, ultimately leading to reduced angiogenesis and induction of apoptosis in tumor and endothelial cells. This guide summarizes key quantitative data from multiple studies to facilitate a comparative analysis of its efficacy.
Data Presentation
Table 1: Comparative Integrin αvβ3 Binding Affinity of Cyclo(-RGDfV-) and Alternatives
| Compound | IC50 (nM) for αvβ3 | Cell Line / Assay Condition | Reference |
| Cyclo(-RGDfV-) | 100 - 1000 times more active than linear RGD peptides | Inhibition of vitronectin binding to isolated receptor | [1][2] |
| Cyclo(RGDf-N(Me)V-) (Cilengitide) | 0.58 | Inhibition of vitronectin binding to isolated αVβ3 receptor | [3][4] |
| Bicyclic RGD peptide (CT3HPQcT3RGDcT3) | 30 | Competition ELISA | [5] |
| Cyclo(-RGDfK) | 182 (for αvβ5) | Competition ELISA | [5] |
| Knottin-RGD | 76 (for αvβ5), 114 (for α5β1) | Competition ELISA | [5] |
| HYNIC-G3-monomer | 358 ± 8 | Competitive displacement assay using 125I-echistatin on U87MG cells | [6] |
| HYNIC-dimer | 112 ± 21 | Competitive displacement assay using 125I-echistatin on U87MG cells | [6] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell lines, and radioligands used.[6]
Table 2: In Vitro Anti-Angiogenic and Pro-Apoptotic Effects
| Compound/Treatment | Assay | Cell Line | Key Quantitative Findings | Reference |
| Cyclo(-RGDfV-) and analogues | HUVEC Adhesion and Growth | HUVEC | Dose-dependent inhibition of adhesion and growth. | [7] |
| Cilengitide (B523762) + RAMBO (oncolytic virus) | Tube Formation Assay | HUVEC | Combination significantly inhibited tube formation (8.4 × 10³ ± 2.1 × 10² pixels) compared to either agent alone. | [8] |
| RGD peptides | Apoptosis Induction | Jurkat cells, MCF-7 cells | Directly induce autoprocessing and enzymatic activity of procaspase-3. | [9] |
| Cyclo(Phe-Pro) | Caspase-3 Activation | HT-29 colon cancer cells | Time-dependent increase in caspase-3 activity. | [10] |
Table 3: In Vivo Anti-Tumor Efficacy of Cyclic RGD Peptides
| Peptide | Animal Model | Tumor Type | Key Quantitative Findings | Reference |
| Methylated cyclic RGD-peptide | Hamster dorsal skinfold chamber | Amelanotic melanoma A-Mel-3 | Significant reduction of functional vessel density; significant delay in tumor growth and metastasis. | |
| RGDfV-peptide | Chemically induced rat model | Colon Carcinoma | Significantly reduced the number of tumor nodules (median of 7 vs 14.5 in controls) and microvessel density. | |
| Cyclo(-RGDf==V-) | DLD-1 inoculated mice | Human Colon Cancer | Significantly decreased intratumoral microvessel density. | [7] |
| iRGD-IP | Xenograft mouse model | Breast Cancer | Effective against tumoral growth. | [11] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay is commonly used to determine the binding affinity (IC50) of compounds to isolated integrin receptors.
-
Coating: Purified integrin αvβ3 is coated onto high-binding capacity microtiter plates.
-
Blocking: The plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) is added to the wells along with varying concentrations of the test compound (e.g., cyclo(-RGDfV-)).
-
Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound ligands are then washed away.
-
Detection: The amount of labeled ligand bound to the integrin is quantified. For biotinylated ligands, this is typically done using an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) followed by a colorimetric substrate. For radiolabeled ligands, a scintillation counter is used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.[3]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: A layer of basement membrane extract (e.g., Matrigel) is coated onto the wells of a multi-well plate and allowed to polymerize.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound (e.g., cyclo(-RGDfV-)) or a vehicle control.
-
Incubation: The plate is incubated for a period of 4-24 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of endothelial cell networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, or the total area covered by the tubes using image analysis software.[8]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Cell Treatment: Cancer cells are treated with the test compound (e.g., cyclo(-RGDfV-)) or a control for a specified period to induce apoptosis.
-
Cell Lysis: The cells are harvested and lysed to release their intracellular contents, including caspases.
-
Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate, which is a peptide sequence (DEVD) conjugated to a reporter molecule (e.g., a chromophore like p-nitroaniline (pNA) or a fluorophore).
-
Detection: Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can then be quantified using a spectrophotometer (for pNA) or a fluorometer.
-
Data Analysis: The level of caspase-3 activity is determined by comparing the signal from the treated cells to that of untreated control cells.[10]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The animals are then treated with the test compound (e.g., cyclo(-RGDfV-)), a vehicle control, or a positive control drug, typically administered intravenously or intraperitoneally.
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to determine microvessel density or proliferation markers. The effect of the treatment on tumor growth and metastasis can then be quantified.[11]
Mandatory Visualization
Caption: Proposed signaling pathways modulated by cyclo(-RGDfV-).
Caption: Workflow for in vivo xenograft tumor model experiments.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Cyclo(RGDfV): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to responsible laboratory practice. While a specific compound named "Cyclorgdfv" is not found in scientific literature, it is highly probable that this is a typographical error for Cyclo(RGDfV) , a well-characterized cyclic peptide. Cyclo(RGDfV) is an important research compound known for its ability to inhibit αvβ3 integrin, playing a role in studies related to antitumor activity and acute myeloid leukemia.[1] Due to its biological activity, all waste containing Cyclo(RGDfV) must be managed as potentially hazardous chemical waste.
This guide provides essential, step-by-step procedures for the proper disposal of Cyclo(RGDfV), ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. If an SDS is not available, the substance should be treated as a hazardous chemical.[2]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
All handling of Cyclo(RGDfV), particularly in its lyophilized powder form, should be performed in a designated area, such as a chemical fume hood, to prevent inhalation.[3]
Step-by-Step Disposal Procedures for Cyclo(RGDfV)
The correct disposal method for Cyclo(RGDfV) waste depends on its physical state (liquid or solid) and must align with your institution's Environmental Health & Safety (EHS) guidelines.[4][5]
Liquid Waste Disposal
This category includes stock solutions, unused experimental solutions (e.g., in DMSO, acetonitrile, or aqueous buffers), and contaminated buffers.[3]
-
Segregation: Collect all liquid waste containing Cyclo(RGDfV) in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are often suitable.[3] Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[5][6]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include:
-
The full chemical name: "Cyclo(RGDfV)" or "Cyclo(Arg-Gly-Asp-D-Phe-Val)".[5]
-
All solvent components and their approximate percentages.
-
The date of waste generation and the responsible Principal Investigator's name and contact information.
-
Appropriate hazard pictograms.
-
-
Storage: Keep the waste container tightly sealed except when adding waste.[5] Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[3]
-
Disposal: Once the container is 90% full or has reached the institutional time limit for accumulation, arrange for pickup and disposal through your institution's EHS department.[3][7]
Solid Waste Disposal
Solid waste includes any items contaminated with Cyclo(RGDfV), such as empty vials, pipette tips, gloves, and absorbent paper.[3][4]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Labeling: The container must be labeled "Hazardous Waste" with a clear description of its contents (e.g., "Solid Waste Contaminated with Cyclo(RGDfV)").
-
Empty Vials: The original vials containing the lyophilized peptide should be disposed of as solid hazardous waste.
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.[2]
-
Disposal: Arrange for collection by your institution's certified hazardous waste management service.[2]
Biohazardous Waste Considerations
If Cyclo(RGDfV) is used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[3] This often requires an initial decontamination step, such as autoclaving, before being managed as chemical waste.[3] Always consult your institution's biosafety guidelines.
Data Presentation: Chemical Decontamination Methods
While drain disposal is generally prohibited for chemical waste, some institutions may permit it after a validated inactivation and neutralization procedure.[6][8] This must be approved in writing by your EHS department. The table below summarizes key parameters for common chemical decontamination methods that could be applicable to peptides.
| Decontamination Method | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (B82951) | 0.5-1.0% final concentration | 20-60 minutes[2] | Effective for many peptides but can be corrosive. |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2] | Varies by product | Good for cleaning labware; may require subsequent disinfection.[2][9] |
| Acid/Base Hydrolysis | e.g., 1M NaOH or 1M HCl | > 24 hours | Requires careful handling and subsequent neutralization to a pH between 5.5 and 9.0 before any further steps.[2] |
Experimental Protocol: Inactivation of Cyclo(RGDfV) Solution
This protocol outlines a general procedure for the chemical inactivation of a liquid waste solution containing Cyclo(RGDfV) using sodium hypochlorite. This procedure must be performed in a certified chemical fume hood.
-
Prepare Inactivation Solution: Prepare a fresh solution of sodium hypochlorite at a final concentration of 1% in a suitable container.
-
Inactivate Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Gently stir the mixture and allow it to react for a minimum of 60 minutes to ensure complete deactivation.[2]
-
Neutralization: After the contact time, check the pH of the solution. If it is highly acidic or basic, neutralize it by adding a suitable agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions) until the pH is between 5.5 and 9.0.[2]
-
Final Disposal: The neutralized solution must be collected as hazardous chemical waste. Consult your institution's EHS department for final disposal procedures; do not pour down the drain unless you have explicit written permission.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with Cyclo(RGDfV).
Caption: Workflow for the proper disposal of Cyclo(RGDfV) waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Essential Safety and Logistical Information for Handling Cyclorgdfv
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Disclaimer: The following information is provided for a hypothetical chemical, "Cyclorgdfv," as no information is publicly available for a compound with this name. The guidance herein is based on established safety protocols for handling potent, uncharacterized research chemicals and should be adapted based on a thorough risk assessment of any new chemical entity.[1][2][3]
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the novel compound "this compound." Given the unknown toxicological profile of this substance, it must be treated as a potent and hazardous material.[1]
Immediate Actions and Primary Hazard Controls
All work with this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4] Engineering controls are the primary line of defense.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for personnel safety.[4] The following table outlines the minimum PPE requirements for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles. | Double nitrile gloves or nitrile gloves over a more resistant glove (e.g., neoprene).[5][6] | Fully buttoned lab coat, long pants, and closed-toe shoes.[6] | N95 respirator or higher, especially if not handled in a containment hood.[4][5] |
| Dissolving/Diluting | Chemical splash goggles or a face shield.[6] | Double nitrile gloves or chemical-resistant gloves (e.g., neoprene, butyl rubber).[5] | Lab coat or chemical-resistant apron over a lab coat. | If not in a fume hood, a respirator with an organic vapor cartridge is recommended.[5] |
| Administering to Animals | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | As determined by risk assessment. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (as per waste composition). | Lab coat or chemical-resistant apron. | Not generally required if handling closed containers. |
This table is a guideline and should be adapted based on a specific risk assessment for each procedure.
Operational Plans: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7][8][9]
Donning (Putting On) PPE Protocol
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown/Lab Coat: Put on a lab coat or gown, ensuring complete coverage.[10]
-
Respiratory Protection: If required, don the respirator. Ensure a proper fit and seal.[10]
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double gloving, don the second pair over the first.
Doffing (Taking Off) PPE Protocol
The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves.
-
Gown/Lab Coat and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.[11]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Disposal Plan for this compound Waste
All materials contaminated with this compound are to be considered hazardous waste and must be disposed of according to institutional and local regulations.[12][13]
Waste Segregation and Collection
-
Solid Waste: All disposable PPE, contaminated lab supplies (e.g., pipette tips, tubes), and any solid this compound waste should be collected in a designated, labeled hazardous waste container.[14] The container must be kept closed when not in use.[14]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and chemical-resistant waste container.[14][15] Do not mix incompatible waste streams.[15]
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste Storage and Labeling
-
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[15]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[12][14]
Experimental Protocols
Protocol for Weighing this compound Powder
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
PPE: Don the appropriate PPE as outlined in the table above (Weighing Powder).
-
Weighing: Place a weigh boat on the analytical balance within the fume hood. Tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Cleanup: Close the primary container of this compound. Decontaminate the spatula and the work surface.
-
Disposal: Dispose of any contaminated materials in the designated solid hazardous waste container.
-
Doffing: Follow the doffing procedure outlined above.
Visualizations
Caption: Workflow for the correct sequence of donning Personal Protective Equipment.
Caption: Workflow for the correct sequence of doffing Personal Protective Equipment.
Caption: Decision logic for the proper segregation of this compound-contaminated waste.
References
- 1. twu.edu [twu.edu]
- 2. ul.ie [ul.ie]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 8. hazwoper-osha.com [hazwoper-osha.com]
- 9. lakeland.com [lakeland.com]
- 10. ibc.utah.edu [ibc.utah.edu]
- 11. libertysafety.com [libertysafety.com]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. nscc.edu [nscc.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
